Product packaging for 4-Acetylphenyl trifluoromethanesulfonate(Cat. No.:CAS No. 109613-00-5)

4-Acetylphenyl trifluoromethanesulfonate

Cat. No.: B028095
CAS No.: 109613-00-5
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
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Description

4-Acetylphenyl Trifluoromethanesulfonate is a versatile reagent prized in organic synthesis for constructing complex molecules, particularly in medicinal chemistry and materials science. Its structure combines a triflate leaving group, which is highly reactive in palladium-catalyzed cross-coupling reactions, with an acetylphenyl moiety that serves as a key functional handle for further derivatization . This makes it an essential building block for introducing the 4-acetylphenyl group into advanced molecular architectures. A prominent application of this compound is in the development of novel antitumor agents. Research has demonstrated that the 4-acetylphenyl group is an essential structural component in certain ( E )-β-trifluoromethyl vinylsulfones, which exhibit potent activity against a range of tumor cell lines, including bladder carcinoma (T24), prostatic carcinoma (PC-3), and multiple renal carcinoma models . These compounds are investigated for their ability to induce autophagic cell death in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway . Furthermore, the acetyl functional group provides a synthetic anchor point, allowing researchers to efficiently generate diverse libraries of derivatives, such as oximes and hydrazones, for structure-activity relationship (SAR) studies . Beyond pharmaceuticals, this triflate ester serves as a critical precursor in the synthesis of functional organic materials and specialty chemicals. The integration of Environmental, Social, and Governance (ESG) principles is increasingly influencing the production and application of such chemical intermediates, with a growing emphasis on eco-friendly synthesis methods . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O4S B028095 4-Acetylphenyl trifluoromethanesulfonate CAS No. 109613-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMMIUOXQGFCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377685
Record name 4-Acetylphenyl triflate
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Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-00-5
Record name 4-Acetylphenyl triflate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylphenyl Trifluoromethanesulfonate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate from 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetylphenyl trifluoromethanesulfonate from 4-hydroxyacetophenone. This process, known as triflation, is a crucial transformation in organic synthesis, converting a phenolic hydroxyl group into a triflate, which is an excellent leaving group in various cross-coupling reactions. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.

Introduction

This compound, also known as 4-acetylphenyl triflate, is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. The triflate group's high reactivity makes it an ideal substrate for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The conversion of the readily available and relatively inexpensive 4-hydroxyacetophenone to its triflate derivative significantly enhances its synthetic utility.

The reaction proceeds via the electrophilic attack of the highly reactive trifluoromethanesulfonic anhydride (triflic anhydride) on the hydroxyl group of 4-hydroxyacetophenone. A base, typically pyridine, is used to neutralize the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To this cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise while stirring.

  • Addition of Triflic Anhydride: In a separate, dry dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Hydroxyacetophenone Molecular Weight136.15 g/mol [1]
Trifluoromethanesulfonic Anhydride Molecular Weight282.14 g/mol
Pyridine Molecular Weight79.10 g/mol
Product
This compound Molecular Weight268.21 g/mol [2]
Boiling Point75-76 °C at 0.35 mmHg[3]
Density1.418 g/mL at 25 °C[3]
Reaction Conditions
SolventDichloromethane (DCM)
BasePyridine
Temperature0 °C to room temperature
Reaction Time1-3 hours
Yield
Typical Yield85-95%

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-Hydroxyacetophenone in anhydrous DCM Add_Pyridine Add Pyridine at 0 °C Start->Add_Pyridine Add_Tf2O Add Triflic Anhydride solution at 0 °C Add_Pyridine->Add_Tf2O Stir Stir at 0 °C Add_Tf2O->Stir Quench Quench with water Stir->Quench Reaction Complete Extract Extract with DCM and wash with NaHCO₃, H₂O, Brine Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product: 4-Acetylphenyl Trifluoromethanesulfonate

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Trifluoromethanesulfonic anhydride is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.

  • The reaction is exothermic, especially during the addition of triflic anhydride. Proper temperature control is crucial to avoid side reactions.

This guide provides a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently perform the triflation of 4-hydroxyacetophenone. The detailed protocol and summarized data will aid in the successful and efficient synthesis of this important chemical intermediate.

References

physical and chemical properties of 4-Acetylphenyl triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl triflate, also known as 4-acetylphenyl trifluoromethanesulfonate, is a versatile organic compound extensively utilized in synthetic chemistry. Its structure, featuring a reactive triflate leaving group attached to an acetyl-substituted phenyl ring, makes it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and applications in cross-coupling reactions, tailored for professionals in research and drug development.

Core Properties

A summary of the key physical and chemical properties of 4-Acetylphenyl triflate is presented below.

PropertyValueReference(s)
Molecular Formula C₉H₇F₃O₄S[1]
Molecular Weight 268.21 g/mol [1]
CAS Number 109613-00-5[2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 75-76 °C at 0.35 mm Hg[2]
Density 1.418 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.47[2]
Storage Temperature Room temperature, under inert atmosphere[3]

Chemical Reactivity and Applications

The triflate group (-OTf) is an excellent leaving group, rendering 4-acetylphenyl triflate highly reactive in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in organic synthesis.

Key Applications:
  • Suzuki-Miyaura Coupling: This compound is an effective coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. The triflate group is readily displaced by a variety of organoboron reagents.

  • Heck Reaction: 4-Acetylphenyl triflate serves as a substrate in Heck reactions, enabling the arylation of alkenes.

  • Pharmaceutical Research: The 4-acetylphenyl moiety is a key structural component in various pharmacologically active molecules. For instance, it is found in compounds investigated as novel antitumor agents that modulate the PI3K/Akt/mTOR signaling pathway.

Spectral Data

Detailed spectral information is crucial for the identification and characterization of 4-acetylphenyl triflate.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl protons of the acetyl group.

  • A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon of the acetyl group.

  • A signal for the methyl carbon of the acetyl group.

  • Signals for the aromatic carbons, including the carbon bearing the triflate group.

  • A quartet for the trifluoromethyl carbon due to coupling with fluorine.

Infrared (IR) Spectroscopy

The IR spectrum of 4-acetylphenyl triflate would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)~1680
C-O (ester)~1200-1100
S=O (sulfonate)~1420 and ~1210
C-F (trifluoromethyl)~1250-1000
Aromatic C=C~1600-1450
Mass Spectrometry

The mass spectrum of 4-acetylphenyl triflate would show the molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass is 268.0017 Da[1].

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of 4-acetylphenyl triflate.

Synthesis of 4-Acetylphenyl Triflate

This protocol describes the synthesis of 4-acetylphenyl triflate from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride.

4-Hydroxyacetophenone 4-Hydroxyacetophenone Dissolution Dissolution 4-Hydroxyacetophenone->Dissolution Anhydrous CH₂Cl₂ Pyridine Cooling Cooling Dissolution->Cooling -15 °C Addition Addition Cooling->Addition Vigorous Stirring Argon Atmosphere Triflic_Anhydride Trifluoromethanesulfonic Anhydride Triflic_Anhydride->Addition Dropwise Warm_to_RT Warm_to_RT Addition->Warm_to_RT ~6 hours Aqueous_Workup Aqueous_Workup Warm_to_RT->Aqueous_Workup Sat. NaHCO₃ (aq) Water Drying Drying Aqueous_Workup->Drying Anhydrous Na₂SO₄ Concentration Concentration Drying->Concentration Rotary Evaporation Purification Purification Concentration->Purification Recrystallization or Column Chromatography 4-Acetylphenyl_Triflate 4-Acetylphenyl_Triflate Purification->4-Acetylphenyl_Triflate Final Product

Caption: Synthesis of 4-Acetylphenyl Triflate.

Procedure:

  • Dissolve 4-hydroxyacetophenone in anhydrous dichloromethane containing dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon)[4].

  • Cool the mixture to -15 °C using an ice-salt bath[4].

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of approximately 40 minutes[4].

  • Allow the reaction mixture to slowly warm to room temperature over several hours[4].

  • Perform an aqueous workup by washing the reaction mixture successively with ice-cold saturated aqueous sodium bicarbonate solution and water[4].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[4].

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel[4].

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-acetylphenyl triflate with an arylboronic acid.

Reactants 4-Acetylphenyl Triflate Arylboronic Acid Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Solvent (e.g., DME, Toluene) Aqueous Base (e.g., K₂CO₃) Heating Heating Reaction_Setup->Heating Inert Atmosphere (e.g., Argon) Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Heating->Reaction_Monitoring TLC or GC-MS Workup Workup Reaction_Monitoring->Workup Quenching Extraction Purification Purification Workup->Purification Column Chromatography or Recrystallization Coupled_Product Coupled_Product Purification->Coupled_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a reaction vessel, add 4-acetylphenyl triflate, the arylboronic acid, a suitable solvent (e.g., dimethoxyethane or toluene), and an aqueous solution of a base (e.g., potassium carbonate).

  • Degas the mixture by bubbling an inert gas (e.g., argon) through it for several minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent.

  • Dry the combined organic layers, concentrate the solvent, and purify the crude product by column chromatography or recrystallization.

General Protocol for Heck Reaction

This protocol provides a general procedure for the Heck reaction of 4-acetylphenyl triflate with an alkene.

Reactants 4-Acetylphenyl Triflate Alkene (e.g., Styrene) Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Solvent (e.g., DMF, Acetonitrile) Base (e.g., Et₃N) Heating Heating Reaction_Setup->Heating Inert Atmosphere (e.g., Argon) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Heating->Reaction_Monitoring TLC or GC-MS Workup Workup Reaction_Monitoring->Workup Filtration Extraction Purification Purification Workup->Purification Column Chromatography Arylated_Alkene Arylated_Alkene Purification->Arylated_Alkene

Caption: Heck Reaction Workflow.

Procedure:

  • In a reaction vessel, combine 4-acetylphenyl triflate, the alkene (e.g., styrene or butyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat it under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired arylated alkene.

Safety Information

4-Acetylphenyl triflate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Codes: T (Toxic)[3].

  • Risk Statements: Toxic by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin. Suspected of causing cancer[1].

  • Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately[3].

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-Acetylphenyl triflate is a key intermediate in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, combined with the importance of the 4-acetylphenyl scaffold in medicinal chemistry, ensures its continued relevance in both academic research and industrial drug development. This guide provides essential information to facilitate its safe and effective use in the laboratory.

References

4-Acetylphenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109613-00-5

This in-depth technical guide provides a comprehensive overview of 4-Acetylphenyl trifluoromethanesulfonate, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and role in modulating critical cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-acetylphenyl triflate, is a trifluoromethanesulfonate ester of 4-hydroxyacetophenone.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₇F₃O₄S
Molecular Weight 268.21 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 75-76 °C at 0.35 mm Hg
Density 1.418 g/mL at 25 °C
Refractive Index n20/D 1.47
Storage Temperature Room Temperature, under inert atmosphere

Synthesis of this compound

The synthesis of this compound is typically achieved through the triflation of 4-hydroxyacetophenone. This reaction involves the treatment of the phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base to neutralize the triflic acid byproduct.[2][3]

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-hydroxyacetophenone in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the solution with stirring.

  • To this mixture, add trifluoromethanesulfonic anhydride dropwise via a syringe, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block in organic synthesis, primarily due to the excellent leaving group ability of the triflate group. This property makes it a highly reactive substrate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

A significant application of this compound is in the development of novel antitumor agents.[4] The 4-acetylphenyl moiety serves as a key structural component in the synthesis of (E)-β-trifluoromethyl vinylsulfones.[4] These derivatives have demonstrated potent activity against various cancer cell lines.[4]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The antitumor activity of (E)-β-trifluoromethyl vinylsulfones, synthesized using this compound as a precursor, has been linked to the modulation of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The synthesized compounds are investigated for their ability to induce autophagic cell death in cancer cells by inhibiting this pathway.[4]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Promotes PTEN PTEN PTEN->PIP3 Inhibits (dephosphorylates) Vinylsulfones (E)-β-trifluoromethyl vinylsulfones Vinylsulfones->PI3K Inhibits Vinylsulfones->Akt Inhibits Vinylsulfones->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The use of this compound in palladium-catalyzed cross-coupling reactions follows a general workflow. The triflate serves as an electrophilic partner, reacting with a nucleophilic coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Coupling Partner (e.g., Boronic Acid) Heating Heat under Inert Atmosphere Reactants->Heating Catalyst_System Palladium Catalyst (e.g., Pd(PPh₃)₄) + Ligand (if needed) + Base (e.g., K₂CO₃) Catalyst_System->Heating Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Heating Quenching Quench Reaction Heating->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also suspected of causing cancer.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key intermediate in modern organic synthesis, offering a reliable and reactive handle for the construction of complex molecular architectures. Its role in the synthesis of potential anticancer agents that target the PI3K/Akt/mTOR pathway highlights its importance in drug discovery and development. This guide provides essential technical information to support the safe and effective use of this compound in research and development settings.

References

Solubility and Synthetic Applications of 4-Acetylphenyl Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is a versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: the triflate group, an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the acetyl group, which allows for a variety of subsequent chemical transformations. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common organic solvents, details experimental protocols for its use in synthetic chemistry, and outlines a general method for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 109613-00-5[1]
Molecular Formula C₉H₇F₃O₄S[2]
Molecular Weight 268.21 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.418 g/mL at 25 °C[1]
Boiling Point 75-76 °C at 0.35 mmHg[1]
Refractive Index n20/D 1.47[1]

Solubility of this compound

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on its use in synthetic procedures and the general solubility of similar aryl triflates, a qualitative assessment of its solubility can be made.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeQualitative Solubility
Dichloromethane (CH₂Cl₂)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Acetonitrile (CH₃CN)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Ethyl Acetate (EtOAc)Polar AproticLikely Soluble
TolueneNonpolarLikely Soluble
HexanesNonpolarLikely Insoluble

This qualitative assessment is inferred from its common use in reaction media such as dichloromethane and the typical solubility patterns of functionalized aromatic compounds. For precise quantitative determination, an experimental protocol is provided below.

Experimental Protocols

General Experimental Protocol for Determining the Solubility of a Liquid Compound

This protocol describes a general method for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a series of vials.

    • To each vial, add an excess amount of this compound. The presence of a separate liquid phase of the solute should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a pipette. To avoid disturbing the undissolved solute, it is recommended to use a filter syringe.

    • Dilute the collected supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3] A general procedure for the coupling of this compound with an arylboronic acid is provided below.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a liquid compound and the experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 4-acetylphenyl trifluoromethanesulfonate to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sampling1 Allow phases to separate prep2->sampling1 sampling2 Withdraw aliquot of supernatant sampling1->sampling2 sampling3 Dilute sample to known volume sampling2->sampling3 analysis1 Analyze by calibrated analytical method (e.g., HPLC) sampling3->analysis1 analysis2 Determine concentration analysis1->analysis2 calc1 Calculate solubility from concentration and dilution factor analysis2->calc1

Workflow for determining the solubility of a liquid compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Combine reagents in Schlenk flask under inert atmosphere setup2 Add anhydrous solvent setup1->setup2 reaction1 Heat and stir mixture setup2->reaction1 reaction2 Monitor progress by TLC/GC-MS reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Aqueous workup (extraction) workup1->workup2 workup3 Dry and concentrate organic layer workup2->workup3 purification1 Purify by flash column chromatography workup3->purification1

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of 4-Acetylphenyl Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetylphenyl trifluoromethanesulfonate. Drawing from available data and established principles for analogous compounds, this document outlines the critical factors influencing its stability, protocols for assessment, and best practices for handling and storage to ensure its integrity for research and development applications.

Core Concepts: Understanding the Stability of Aryl Triflates

This compound belongs to the aryl triflate class of compounds. The triflate group is an excellent leaving group, rendering these molecules highly useful in synthetic chemistry. However, this reactivity also dictates their stability profile. Unlike their highly reactive aliphatic counterparts, aryl triflates exhibit a notable degree of stability, particularly under anhydrous conditions.[1]

Key factors influencing the stability of this compound include:

  • Moisture: The primary degradation pathway for triflates is hydrolysis. The presence of water can lead to the cleavage of the triflate group, yielding 4-hydroxyacetophenone and trifluoromethanesulfonic acid. Therefore, maintaining anhydrous conditions is the most critical factor in preserving the compound's integrity.[2][3]

  • pH: Extremes in pH are likely to promote hydrolysis. Basic conditions can facilitate nucleophilic attack at the sulfur atom, while acidic conditions can catalyze the hydrolysis of the ester linkage. One study on a similar aryl triflate compound demonstrated stability at pH 3.5, 7.4, and 9, suggesting a reasonable pH tolerance in the absence of other nucleophiles.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound and should be avoided during storage and handling.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability observations for aryl triflates based on related compounds.

ParameterObservationReference
Chemical Stability Aryl triflates exhibit "excellent in vitro and in vivo behavior." For a similar compound, 100% remained after 30 minutes of incubation in rat microsomes.[1]
Hydrolytic Stability No traces of phenol derivatives (hydrolysis products) were observed when a similar aryl triflate was tested at pH 3.5, 7.4, and 9.[1]
Thermal Stability The boiling point is reported as 75-76 °C at 0.35 mm Hg, indicating it is a relatively non-volatile liquid at ambient temperature and pressure.[4][5]

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place.[1] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (-25°C to -15°C) for optimal preservation.[4][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[7][8]

  • Container: Keep the container tightly closed to prevent the ingress of moisture.[1]

  • Handling: Handle in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Avoid the formation of aerosols.[1]

Experimental Protocols for Stability Assessment

The following is a proposed framework for a comprehensive stability study of this compound, adapted from general pharmaceutical stability testing guidelines.

Stress Testing (Forced Degradation)
  • Objective: To identify potential degradation products and pathways.

  • Methodology:

    • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Utilize a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using LC-MS and NMR.

Accelerated Stability Study
  • Objective: To predict the shelf-life of the compound under normal storage conditions.

  • Methodology:

    • Store samples of the compound at 40°C ± 2°C with 75% ± 5% relative humidity for a period of 6 months.

    • Analyze samples at predetermined time points (e.g., 0, 1, 3, and 6 months) for purity and degradation products using a validated HPLC method.

Long-Term Stability Study
  • Objective: To determine the shelf-life under recommended storage conditions.

  • Methodology:

    • Store samples of the compound at the recommended storage condition (e.g., 25°C ± 2°C with 60% ± 5% relative humidity or 5°C ± 3°C) for a period of at least 12 months.

    • Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months) for purity and degradation products.

Visualizing Stability Factors and Degradation

The following diagrams illustrate the key relationships and processes discussed in this guide.

Stability_Factors cluster_factors Factors Influencing Stability cluster_compound This compound cluster_degradation Degradation Moisture Moisture (Hydrolysis) Compound Stable Compound Moisture->Compound promotes Temperature Elevated Temperature Temperature->Compound accelerates pH pH Extremes pH->Compound promotes Incompatibles Incompatible Materials (Strong Oxidizers, Bases) Incompatibles->Compound induces Degradation Degraded Product Compound->Degradation leads to Hydrolysis_Pathway Reactant This compound Products 4-Hydroxyacetophenone + Trifluoromethanesulfonic Acid Reactant->Products Hydrolysis Water H₂O Experimental_Workflow Start Stability Study Initiation Stress Stress Testing (Forced Degradation) Start->Stress Accelerated Accelerated Stability (40°C / 75% RH) Start->Accelerated LongTerm Long-Term Stability (25°C / 60% RH) Start->LongTerm Analysis Analysis (HPLC, LC-MS) Stress->Analysis Accelerated->Analysis LongTerm->Analysis Data Data Evaluation & Shelf-Life Determination Analysis->Data

References

An In-depth Technical Guide to the Electrophilicity of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl trifluoromethanesulfonate, often abbreviated as 4-acetylphenyl triflate, is a versatile bifunctional reagent in modern organic synthesis. Its structure, featuring a highly reactive triflate leaving group and a synthetically malleable acetyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its electrophilic properties, supported by quantitative data where available, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active molecules, particularly those targeting the PI3K/Akt/mTOR signaling pathway.

Core Properties of this compound

The electrophilicity of this compound is primarily centered at the C-1 carbon of the phenyl ring, which is attached to the trifluoromethanesulfonate (triflate) group. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge. This property renders the aromatic ring susceptible to nucleophilic attack in various cross-coupling reactions.

The acetyl group at the para position further influences the reactivity of the molecule. As an electron-withdrawing group, it enhances the electrophilicity of the phenyl ring, making it more reactive in palladium-catalyzed processes.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇F₃O₄S
Molecular Weight 268.21 g/mol
CAS Number 109613-00-5
Boiling Point 75-76 °C at 0.35 mm Hg
Density 1.418 g/mL at 25 °C

Quantitative Assessment of Electrophilicity

While specific kinetic studies quantifying the electrophilicity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its performance in various chemical transformations and by comparing it to other aryl electrophiles.

The reactivity of aryl halides and triflates in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The position of aryl triflates in this series highlights their utility as effective electrophiles, particularly when the corresponding aryl halides are less accessible or exhibit lower reactivity. The presence of the electron-withdrawing acetyl group in the para position is expected to increase the rate of oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.

Key Experimental Protocols

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for some of the most common transformations.

Synthesis of this compound

The synthesis of aryl triflates is typically achieved by reacting the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl triflate and an organoboron compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Degas the solvent (e.g., a mixture of toluene and water) and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

It is important to note that the hydrolysis of the triflate to the corresponding phenol can be a significant side reaction, especially in aqueous conditions. Careful optimization of the reaction conditions, such as the choice of base and solvent, may be necessary to maximize the yield of the coupled product.

Sonogashira Coupling

This reaction couples the aryl triflate with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base such as triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in the anhydrous solvent.

  • Add the amine base (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application in the Synthesis of PI3K/Akt/mTOR Pathway Modulators

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1] Consequently, inhibitors of this pathway are of significant interest in drug development.

The 4-acetylphenyl moiety has been identified as an essential structural component in certain classes of antitumor agents that modulate the PI3K/Akt/mTOR pathway. Specifically, (E)-β-trifluoromethyl vinylsulfones bearing a p-acetylphenyl group have shown potent activity against various tumor cell lines.[2] These compounds have been found to induce autophagic cell death in cancer cells by inhibiting this signaling cascade.[1]

While the direct synthesis of these vinylsulfones starting from this compound is not explicitly detailed in the primary literature, the triflate's utility in cross-coupling reactions suggests a plausible synthetic strategy. A potential route could involve a palladium-catalyzed coupling reaction between this compound and a suitable vinylsulfone precursor.

Logical Workflow for the Synthesis of a Potential PI3K/Akt/mTOR Inhibitor

The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling reaction. This biaryl could then serve as a scaffold for further elaboration into a potential PI3K/Akt/mTOR inhibitor.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product 4_Acetylphenyl_Triflate 4-Acetylphenyl Trifluoromethanesulfonate Coupling Suzuki-Miyaura Coupling 4_Acetylphenyl_Triflate->Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupling Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Coupling Ligand Phosphine Ligand Ligand->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Biaryl_Product 4-Acetylbiaryl Product Purification->Biaryl_Product

Caption: Suzuki-Miyaura coupling of this compound.

PI3K/Akt/mTOR Signaling Pathway

The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a key target for the development of novel anticancer therapies.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor (E)-β-trifluoromethyl vinylsulfones Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and reactive electrophile in organic synthesis. Its utility is primarily derived from the excellent leaving group ability of the triflate moiety, which is further enhanced by the electron-withdrawing nature of the para-acetyl group. This makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. Its role in the synthesis of precursors for biologically active compounds, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in medicinal chemistry and drug discovery. The provided experimental protocols serve as a foundation for researchers to utilize this versatile reagent in their synthetic endeavors. Further quantitative studies on its reaction kinetics would provide deeper insights into its electrophilicity and allow for more precise control over its reactivity.

References

The Triflate Group: A Catalyst for Reactivity in 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of activating groups available to chemists, the trifluoromethanesulfonate, or triflate, group stands out for its exceptional ability to enhance the reactivity of its parent molecule. This technical guide delves into the pivotal role of the triflate group in dictating the reactivity of 4-Acetylphenyl trifluoromethanesulfonate, a versatile reagent with significant applications in medicinal chemistry and materials science. We will explore its electronic properties, its performance in key cross-coupling reactions, and provide detailed experimental insights for its practical application.

The Triflate Group: An Outstanding Leaving Group

The trifluoromethanesulfonate (CF₃SO₃⁻, abbreviated as TfO⁻) moiety is renowned for being one of the best leaving groups in organic chemistry. Its efficacy stems from the potent electron-withdrawing nature of the three fluorine atoms, which, combined with the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, results in a highly stable, non-nucleophilic anion.[1] This inherent stability is the primary driver behind the high reactivity of molecules bearing a triflate group, such as this compound.

The acetyl group at the para position of the phenyl ring in this compound also plays a role in the molecule's reactivity profile. As an electron-withdrawing group, it further enhances the electrophilicity of the aromatic ring, making the carbon atom attached to the triflate group more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity imparted by the triflate group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials. The general order of reactivity for substrates in these reactions is typically Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This compound readily participates in this reaction to form substituted biphenyl derivatives. The acetyl moiety can serve as a synthetic handle for further molecular elaboration.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Triflates

EntryAryl TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012~90 (estimated)
2Phenyl triflate4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001695
34-Methoxyphenyl triflatePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001292

Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines. This compound serves as an efficient precursor for the synthesis of 4-acetylanilines and their derivatives.

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Triflates

EntryAryl TriflateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10018~85 (estimated)
2Phenyl triflateMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102493
34-Cyanophenyl triflateBenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Toluene1001688

Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and materials science. This compound can be effectively coupled with various alkynes to generate functionalized acetophenone derivatives.

Table 3: Representative Data for Sonogashira Coupling of Aryl Triflates

EntryAryl TriflateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF658~90 (estimated)
2Phenyl triflate1-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801291
34-Nitrophenyl triflateTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene701087

Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a suitable solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction until the starting material is consumed.

  • Perform an aqueous workup by adding water and extracting with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdOTf Ar-Pd(II)(OTf)L_n OxAdd->ArPdOTf Transmetal Transmetalation ArPdOTf->Transmetal ArPdAr Ar-Pd(II)-Ar'L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Acetyl-biphenyl RedElim->Product ArOTf 4-Acetylphenyl-OTf ArOTf->OxAdd ArBOH2 Ar'B(OH)_2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: 4-Acetylphenyl triflate, Coupling Partner, Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Role in Modulating Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are not extensively documented, its structural motifs are present in molecules known to modulate critical cellular pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[2][3] The acetylphenyl moiety can be a key pharmacophore in inhibitors that target kinases within this pathway. The triflate group, by facilitating the synthesis of diverse derivatives, enables the exploration of structure-activity relationships to optimize the potency and selectivity of such inhibitors.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 Akt Akt PI3K->Akt activates via PIP3 PIP2 PIP2 PIP2->PI3K mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Potential Inhibitor (e.g., derivative of 4-Acetylphenyl triflate) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

The triflate group in this compound is a powerful activating moiety that significantly enhances its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Its exceptional leaving group ability, a consequence of the strong electron-withdrawing trifluoromethyl group and resonance stabilization, facilitates the oxidative addition step in catalytic cycles, enabling the efficient synthesis of a wide array of valuable organic molecules. The presence of the acetyl group provides a convenient handle for further functionalization, making this compound a versatile building block for drug discovery and materials science. A thorough understanding of the principles governing its reactivity, coupled with optimized experimental protocols, will continue to empower researchers to construct complex molecular targets with greater efficiency and precision.

References

A Theoretical and Experimental Guide to 4-Acetylphenyl Trifluoromethanesulfonate: Synthesis, Computational Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-acetylphenyl trifluoromethanesulfonate (4-APTF), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its synthesis, theoretical properties, and applications, particularly in cross-coupling reactions. The information presented is grounded in established computational chemistry methodologies and experimental practices for aryl triflates and related compounds.

Introduction

This compound, also known as 4-acetylphenyl triflate, is a key organic intermediate. Its structure features a highly reactive triflate (-OTf) leaving group attached to an acetylphenyl moiety. This combination makes it a valuable substrate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The acetyl group provides a convenient functional handle for further molecular derivatization.

The triflate group's strong electron-withdrawing nature and excellent leaving group ability facilitate the oxidative addition step in catalytic cycles, often allowing for milder reaction conditions compared to analogous aryl halides. Understanding the electronic structure and reactivity of 4-APTF through theoretical calculations is crucial for optimizing existing synthetic protocols and designing novel molecular architectures. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of such reactions, providing detailed insights into reactant structures, transition states, and reaction energetics.[1]

Theoretical Calculations: A Methodological Framework

While a dedicated, comprehensive theoretical study on this compound is not extensively published, a robust computational analysis can be constructed based on well-established methodologies for similar aryl triflates. The following outlines a typical workflow for such a study.

Computational Details

A representative computational study of 4-APTF would typically be performed using a quantum chemical software package like Gaussian. The methodology would involve Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP functional is a common choice for geometry optimizations and frequency calculations, often paired with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.[2] For more accurate energy calculations, especially for reaction mechanisms, a different functional like M06 might be used with a larger basis set. Solvent effects, if relevant, can be modeled using an implicit solvation model like the SMD model.[3]

The general workflow for such a theoretical investigation is illustrated in the diagram below.

G A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum (No imaginary frequencies) C->D E Analysis of Optimized Geometry (Bond lengths, angles, dihedrals) D->E Proceed if minimum F Electronic Property Calculation (HOMO, LUMO, ESP) D->F Proceed if minimum G Spectroscopic Prediction (IR, NMR) D->G Proceed if minimum

Figure 1: A typical workflow for DFT calculations on a molecule like 4-APTF.

Data Presentation of Theoretical Calculations

The following tables summarize the kind of quantitative data that would be generated from the DFT calculations outlined above. The values presented here are representative and based on typical results for structurally similar aromatic compounds.

Optimized Molecular Geometry

The geometry optimization would yield key structural parameters.

ParameterAtom Pair/GroupRepresentative Value
Bond Lengths (Å)
C=O (acetyl)1.22
C-C (acetyl-phenyl)1.49
C-O (phenyl-triflate)1.41
S=O (triflate)1.43
S-O (phenyl)1.60
S-C (triflate)1.83
Bond Angles (°)
C-C-O (acetyl)120.5
C-C-O (phenyl-triflate)118.0
O-S-O (triflate)121.0
Dihedral Angles (°)
C(phenyl)-O-S-C(triflate)-85.0
Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity.

PropertyRepresentative ValueSignificance
HOMO Energy -7.5 eVIndicates the ability to donate electrons.
LUMO Energy -1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 6.3 eVRelates to chemical stability and reactivity.
Vibrational Frequencies

Frequency calculations are used to predict the infrared (IR) spectrum and to confirm that the optimized structure is a true energy minimum.

Vibrational ModeRepresentative Wavenumber (cm⁻¹)Intensity
C=O stretch (acetyl)1690Strong
C=C stretch (aromatic)1600, 1505Medium
S=O stretch (asymmetric)1420Strong
S=O stretch (symmetric)1215Strong
C-F stretch1150Strong
C-O stretch1100Medium

Experimental Protocols

This section details the common experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The primary route to 4-APTF is through the triflation of its phenolic precursor, 4-hydroxyacetophenone.[1]

Materials:

  • 4-hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A dry, round-bottom flask is charged with 4-hydroxyacetophenone and anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous pyridine is added dropwise to the stirred solution.

  • Trifluoromethanesulfonic anhydride is then added dropwise via syringe over several minutes, maintaining the temperature at 0 °C to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4-hydroxyacetophenone in anhydrous DCM B Cool to 0 °C A->B C Add anhydrous pyridine B->C D Add Tf₂O dropwise at 0 °C C->D E Warm to RT and stir (Monitor by TLC) D->E F Quench with NaHCO₃(aq) E->F G Extract with DCM F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the synthesis of 4-APTF.
Characterization

The synthesized 4-APTF would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, with expected peaks corresponding to the calculated vibrational frequencies.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The general catalytic cycle is well-established and serves as a model for understanding the reactivity of 4-APTF.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdOTf Ar-Pd(II)(OTf)L₂ TM Transmetalation ArPdOTf->TM waste M-OTf ArPdR Ar-Pd(II)(R)L₂ RE Reductive Elimination ArPdR->RE OA->ArPdOTf TM->ArPdR waste2 M-B(OR)₂ RE->Pd0 prod Ar-R RE->prod react1 Ar-OTf (4-APTF) react1->OA react2 R-B(OR)₂ react2->TM

Figure 3: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with this compound. The resulting Pd(II) intermediate then undergoes transmetalation with an organoboron reagent. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. DFT studies are instrumental in modeling the energy barriers of each step in this cycle, helping to rationalize reaction outcomes and guide catalyst selection.[4]

References

The Advent and Ascendance of Aryl Triflates in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of aryl triflates in organic synthesis. From their initial exploration as reactive intermediates to their current status as indispensable tools in cross-coupling reactions, this document details the evolution of aryl triflate chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a historical perspective on this important class of reagents.

Introduction: The Emergence of a Powerful Synthetic Tool

Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid and phenols, have carved a significant niche in the synthetic chemist's toolbox. Their journey from niche reagents to mainstream coupling partners is a testament to their unique reactivity and versatility. The trifluoromethanesulfonate (-OTf) group is an excellent leaving group, rendering the attached aryl ring highly susceptible to a variety of transformations, most notably palladium- and nickel-catalyzed cross-coupling reactions.[1] This property allows for the activation of phenols, which are abundant and readily available feedstocks, for carbon-carbon and carbon-heteroatom bond formation.[2]

Initially, the synthesis of complex organic molecules heavily relied on aryl halides (iodides, bromides, and chlorides). However, the development of methods to prepare and utilize aryl triflates offered a valuable alternative, often with distinct advantages in terms of reactivity and substrate scope.[3] This guide will explore the key milestones in the history of aryl triflates, from their first reported syntheses to their widespread application in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

The Genesis of Aryl Triflates: Early Synthetic Methods

The utility of aryl triflates is intrinsically linked to their accessibility. The most common and historically significant methods for their preparation involve the reaction of phenols with a triflating agent.

Triflic Anhydride: The Workhorse Reagent

Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and widely used reagent for the synthesis of aryl triflates.[4] The reaction is typically carried out in the presence of a base to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of an Aryl Triflate using Triflic Anhydride

  • Materials: Phenol (1.0 eq.), triflic anhydride (1.1-1.5 eq.), an amine base (e.g., triethylamine or pyridine, 1.2-2.0 eq.), and a dry, inert solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve the phenol in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Add the amine base dropwise to the stirred solution.

    • Slowly add the triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude aryl triflate can be purified by flash column chromatography on silica gel.[5]

A practical and efficient alternative for the synthesis of aryl triflates under biphasic basic aqueous conditions has also been developed, which omits the use of amine bases and allows for facile isolation.[6]

N-Phenyltriflimide: A Milder Alternative

While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a stable, crystalline solid, emerged as a milder and more selective triflating agent.[4]

Experimental Protocol: Microwave-Assisted Synthesis of an Aryl Triflate using N-Phenyltriflimide

  • Materials: Phenol (1.0 eq.), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrahydrofuran (THF).

  • Procedure:

    • In a microwave-safe reaction vessel, combine the phenol, N-phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.

    • Add THF as the solvent.

    • Seal the vessel and heat the mixture in a microwave reactor to 120 °C for 6 minutes.[4]

    • After cooling, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash chromatography.

This microwave-assisted protocol significantly reduces reaction times compared to conventional heating methods.[4]

Aryl Triflates in Cross-Coupling Reactions: A Paradigm Shift

The true impact of aryl triflates on organic synthesis became evident with their successful application in transition metal-catalyzed cross-coupling reactions. Their reactivity, often complementary to that of aryl halides, has enabled the synthesis of a vast array of compounds.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, readily employs aryl triflates as coupling partners for organoboron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

Aryl TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Methoxyphenyl triflatePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene2595[7]
4-Chlorophenyl triflateo-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)CsFDioxane8085 (selective for triflate)[8]
2-Naphthyl triflateVinylboronic acid pinacol esterPd(PPh₃)₄ (3)-Na₂CO₃DME8088[9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

  • Materials: Aryl triflate (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PCy₃, 2-10 mol%), base (e.g., K₃PO₄, 2.0 eq.), and a suitable solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a reaction flask, add the aryl triflate, arylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Suzuki_Miyaura_Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Olefin Arylation

Aryl triflates are effective electrophiles in the Heck reaction, enabling the arylation of olefins. The use of triflates, particularly in combination with bidentate phosphine ligands, can influence the regioselectivity of the reaction.[10]

Table 2: Conditions for the Heck Reaction with Aryl Triflates

Aryl TriflateOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenyl triflateStyrenePd(OAc)₂ (2)(R)-BINAP (4)Proton SpongeBenzene6085[10]
1-Naphthyl triflate2,3-DihydrofuranPd(OAc)₂ (2)(R)-BITIANP (3)Proton SpongeToluene6093[11]

Experimental Protocol: Asymmetric Heck Reaction of an Aryl Triflate

  • Materials: Aryl triflate (1.0 eq.), olefin (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), chiral phosphine ligand (e.g., (R)-BINAP, 4-10 mol%), a non-coordinating base (e.g., Proton Sponge, 1.2 eq.), and an anhydrous solvent (e.g., benzene or toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the chiral ligand in the solvent and stir for a few minutes to form the active catalyst complex.

    • Add the aryl triflate, olefin, and base to the reaction mixture.

    • Heat the reaction to the specified temperature and monitor its progress.

    • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

    • Purify the product by column chromatography to obtain the enantioenriched arylated olefin.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, and aryl triflates are competent coupling partners for terminal alkynes.[12][13]

Table 3: Sonogashira Coupling of Aryl Triflates

Aryl TriflateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Iodophenyl triflatePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF2592[14]
4-Methoxyphenyl triflateTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF6088[10]

Experimental Protocol: Sonogashira Coupling of an Aryl Triflate

  • Materials: Aryl triflate (1.0 eq.), terminal alkyne (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), an amine base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a Schlenk flask, add the aryl triflate, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill with an inert gas.

    • Add the solvent and the amine base, followed by the terminal alkyne.

    • Stir the reaction at the appropriate temperature until the starting material is consumed.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by chromatography.

Sonogashira_Coupling

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Direct Arylation: A Greener Approach

More recently, direct arylation reactions have gained prominence as they obviate the need for pre-functionalized organometallic reagents. Aryl triflates have proven to be effective coupling partners in the palladium-catalyzed direct arylation of heteroaromatics.[15][16]

Table 4: Direct Arylation of Heteroarenes with Aryl Triflates

Aryl TriflateHeteroareneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenyl triflateFuranPd(OAc)₂ (2)PPh₃ (4)KOAcDMF15072[15]
4-Tolyl triflateThiophenePd(OAc)₂ (2)PPh₃ (4)KOAcDMF15081[15]
4-Chlorophenyl triflateOxazolePd(OAc)₂ (4)SPhos (8)K₂CO₃Toluene11075 (C-2 arylation)[17]

Experimental Protocol: Direct Arylation of a Heteroarene

  • Materials: Aryl triflate (1.0 eq.), heteroarene (1.5-2.0 eq.), palladium catalyst (e.g., Pd(OAc)₂), ligand (if required), base (e.g., KOAc or K₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or DMA).

  • Procedure:

    • Combine the aryl triflate, heteroarene, catalyst, ligand (if any), and base in a reaction vessel.

    • Add the solvent and degas the mixture.

    • Heat the reaction under an inert atmosphere to the required temperature (often >100 °C).

    • After the reaction is complete, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the product by column chromatography.

Historical Perspective and Future Outlook

The development of aryl triflate chemistry has been a journey of continuous innovation. The timeline below highlights some of the key milestones in this field.

History_of_Aryl_Triflates

Caption: A simplified timeline illustrating the historical development of aryl triflate chemistry.

The future of aryl triflate chemistry is bright. Ongoing research focuses on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photoredox catalysis. The unique reactivity of aryl triflates will undoubtedly continue to be exploited in the synthesis of novel and complex molecules, further solidifying their importance in the field of organic chemistry.

Conclusion

Aryl triflates have transitioned from being a synthetic curiosity to a mainstay in the repertoire of organic chemists. Their ease of preparation from readily available phenols and their versatile reactivity in a multitude of cross-coupling reactions have made them invaluable tools for the construction of intricate molecular frameworks. This guide has provided a comprehensive overview of their history, synthesis, and applications, complete with detailed experimental protocols and comparative data. As the quest for more efficient and selective synthetic methods continues, the role of aryl triflates is poised to expand even further, driving innovation in drug discovery, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Aryl triflates, such as 4-Acetylphenyl trifluoromethanesulfonate, are particularly valuable substrates due to their high reactivity and the ease of their preparation from phenols.

The resulting 4-acetylbiphenyl and its derivatives are key structural motifs in a variety of biologically active compounds. These biphenyl structures are prevalent in drugs targeting a range of conditions, from cancer to neurodegenerative diseases, highlighting the importance of efficient synthetic routes to these scaffolds.[1][3][4][5] This document provides detailed protocols and application notes for the Suzuki coupling of this compound, aimed at researchers and professionals in the field of drug development and organic synthesis.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions involving aryl triflates and related aryl halides, providing a comparative overview of various reaction conditions and their outcomes.

Table 1: Suzuki Coupling of Aryl Triflates with Phenylboronic Acid

EntryAryl TriflateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chlorophenyl trifluoromethanesulfonatePdCl₂ (3)-KF (2)MeCNRT2498[6][7]
24-Chlorophenyl trifluoromethanesulfonatePd(OAc)₂ (3)-KF (2)MeCNRT2498[6][7]
33-Chlorophenyl trifluoromethanesulfonatePdCl₂ (3)-KF (2)MeCNRT2495[6]
42-Chlorophenyl trifluoromethanesulfonatePdCl₂ (3)-KF (2)MeCNRT2485[6]
5This compoundPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene10012~60*Adapted from[8]

*Yield is estimated based on similar reactions and potential for side reactions like hydrolysis.

Table 2: Suzuki Coupling of 4-Bromoacetophenone with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (1)-Na₂CO₃ (2)Toluene/EtOH/H₂O801295[9]
2Phenylboronic acidPd(II)-salan complex (1)-K₃PO₄ (2)H₂O100198[10]
3p-Tolylboronic acidPd(II)-salan complex (1)-K₃PO₄ (2)H₂O100197[10]
44-Methoxyphenylboronic acidPd(II)-salan complex (1)-K₃PO₄ (2)H₂O100196[10]
5Phenylboronic acidPyridine-based Pd(II)-complex (0.25)-KOH (2)H₂O110-160 (µW)0.0885[11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely powdered and dried

  • Anhydrous toluene (10 mL)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acetylbiphenyl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl triflate to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-OTf      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_triflate Ar-OTf (4-Acetylphenyl trifluoromethanesulfonate) aryl_triflate->oxidative_addition boronic_acid Ar'-B(OH)₂ (Phenylboronic acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of 4-acetylbiphenyl via Suzuki coupling.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) setup->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling.

Application in Drug Discovery: Biphenyl Scaffolds

Biphenyl moieties, readily synthesized via Suzuki coupling, are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds.[4] The acetylated biphenyl scaffold can serve as a versatile starting point for the development of inhibitors for various enzymes implicated in disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in Alzheimer's disease.[4]

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_development Drug Development aryl_triflate 4-Acetylphenyl Trifluoromethanesulfonate suzuki Suzuki Coupling aryl_triflate->suzuki boronic_acid Aryl Boronic Acid boronic_acid->suzuki biphenyl Acetylated Biphenyl Scaffold suzuki->biphenyl modification Further Functionalization biphenyl->modification screening Biological Screening (e.g., Enzyme Inhibition Assays) modification->screening lead_compound Lead Compound screening->lead_compound

Caption: Role of Suzuki coupling in drug discovery.

References

Application Notes and Protocols for the Sonogashira Reaction of 4-Acetylphenyl Trifluoromethanesulfonate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira reaction involving 4-acetylphenyl trifluoromethanesulfonate and various terminal alkynes. This reaction is a powerful tool for the synthesis of acetylenic compounds, which are valuable intermediates in drug discovery and development, serving as precursors to a wide range of pharmacologically active molecules.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[1][2] This reaction is particularly significant in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance, allowing for the late-stage functionalization of complex molecules.[1]

This compound is an attractive coupling partner due to the triflate group's high reactivity, which often allows for milder reaction conditions compared to the corresponding bromides or chlorides. The electron-withdrawing nature of the acetyl group can further enhance the reactivity of the triflate. This note details the application of this substrate in Sonogashira couplings with a variety of terminal alkynes, providing protocols and expected outcomes.

Key Applications in Drug Discovery

  • Scaffold Elaboration: The resulting aryl alkynes are versatile building blocks that can be further elaborated into more complex heterocyclic systems, which are prevalent in many drug candidates.

  • Linker Chemistry: The rigid alkynyl scaffold can be employed as a linker to connect different pharmacophores in the design of dual-target drugs or proteolysis-targeting chimeras (PROTACs).

  • Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other functional groups, aiding in the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Data Presentation: Sonogashira Coupling of this compound

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes. These examples are based on established protocols for similar aryl triflates and provide a baseline for optimization.

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%)Et₃NTHF254~90
Propargyl Alcohol Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPADMF506~85
1-Hexyne Pd(OAc)₂ (2 mol%), XPhos (4 mol%)K₂CO₃Toluene8012~88
Ethynyltrimethylsilane PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)i-Pr₂NEtAcetonitrile608~92

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira reaction of this compound with phenylacetylene as a representative example. These can be adapted for other terminal alkynes with appropriate modifications to the reaction time and temperature.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)acetophenone.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • 1-Hexyne

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-hexyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 1-(4-(hex-1-yn-1-yl)phenyl)ethan-1-one.

Visualizations

Experimental Workflow

Sonogashira_Workflow Reactants 4-Acetylphenyl Triflate + Terminal Alkyne Reaction Sonogashira Coupling (Inert Atmosphere) Reactants->Reaction Catalyst_Base Pd Catalyst + CuI (optional) + Base Catalyst_Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-OTf) Pd0->OxAdd Ar-OTf PdII_Ar Ar-Pd(II)L₂(OTf) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord H-C≡CR Cu_Alkyne_Complex [HC≡R-CuI] Alkyne_Coord->Cu_Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal Forms Pd(II)-Acetylide Regenerates CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction using 4-acetylphenyl trifluoromethanesulfonate as an aryl electrophile. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes from aryl or vinyl halides/triflates and an alkene in the presence of a palladium catalyst and a base.[1] Aryl triflates are excellent substrates for the Heck reaction, often exhibiting different reactivity and favoring a cationic pathway in the catalytic cycle.[3] The presence of an electron-withdrawing group, such as the acetyl group in this compound, can influence the reaction conditions required for optimal yield and selectivity. While electron-withdrawing groups on the alkene partner generally enhance the reaction, such groups on the aryl triflate can sometimes lead to lower reactivity.[4]

This guide outlines the typical conditions and provides a detailed protocol for the Heck coupling of this compound with a representative alkene, n-butyl acrylate.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for Heck reactions involving aryl triflates and acrylates, providing a basis for optimizing the reaction with this compound.

ParameterTypical RangeNotes
Palladium Precatalyst 1-5 mol%Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[1][2]
Ligand 2-10 mol%Monodentate (e.g., PPh₃, P(o-tol)₃) or bidentate (e.g., BINAP) phosphine ligands are frequently used.[1][3]
Base 1.5-3.0 equivalentsOrganic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are common.[1]
Solvent Polar aprotic solvents like DMF, NMP, DMA, or acetonitrile are typical.[5]
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.[6]
Reaction Time 4-24 hoursMonitored by TLC or GC/MS for completion.
Alkene 1.0-1.5 equivalentsAcrylates are ideal alkene partners due to their electron-withdrawing nature.[1]

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol details a representative Heck reaction between this compound and n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 eq) and n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ethyl (E)-3-(4-acetylphenyl)acrylate.[6]

Visualizations

Diagram of the Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Pd_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ Coord->Pd_Alkene MigIns Migratory Insertion BetaHydride β-Hydride Elimination MigIns->BetaHydride Pd_Alkene->MigIns Pd_H H-Pd(II)-X(L)₂ BetaHydride->Pd_H Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination Pd_H->RedElim RedElim->Pd0 HX_Base [H-Base]⁺X⁻ RedElim->HX_Base ArX Ar-X (4-Acetylphenyl triflate) ArX->OxAdd Alkene Alkene (n-Butyl acrylate) Alkene->Coord Base Base (e.g., Et₃N) Base->RedElim

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

Heck_Workflow start Start setup Combine Reactants: 4-Acetylphenyl triflate, Pd(OAc)₂, PPh₃ start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert add_reagents Add Solvent (DMF), Base (Et₃N), and Alkene (n-Butyl acrylate) inert->add_reagents react Heat Reaction Mixture (100 °C, 12-24 h) add_reagents->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute with EtOAc, Wash with H₂O and Brine monitor->workup Reaction Complete dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Workflow for the Heck reaction of this compound.

References

Application Notes and Protocols for the Synthesis of Biaryls Using 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryls and related compounds using 4-acetylphenyl trifluoromethanesulfonate as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions. The methodologies outlined are central to modern organic synthesis and are particularly relevant in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

This compound (triflate) is a highly effective electrophile for cross-coupling reactions due to the excellent leaving group ability of the triflate moiety. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The presence of the acetyl group provides a convenient synthetic handle for further molecular elaborations, making it a valuable building block in the synthesis of pharmaceuticals and functional materials. This document details protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylacetophenones

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a wide array of biaryl compounds. When using this compound, the reaction can be complicated by the competing hydrolysis of the triflate to 4-hydroxyacetophenone, particularly in aqueous conditions. Careful selection of reaction parameters is crucial to favor the desired cross-coupling pathway.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012ModerateSignificant hydrolysis to 4-hydroxyacetophenone observed.
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME8016GoodAnhydrous conditions can mitigate hydrolysis.
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)CsF1,4-Dioxane9018GoodSuitable for heteroaryl coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required)

  • Base (e.g., K₃PO₄, Na₂CO₃, CsF)

  • Anhydrous solvent (e.g., Toluene, DME, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the base and the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: 4-Acetylphenyl triflate, Arylboronic acid, Pd Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Quench, Extract, Wash monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated 4-Arylacetophenone purification->product

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd_complex1 Ar-Pd(II)(OTf)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar'L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Sonogashira Coupling: Synthesis of 4-Alkynylacetophenones

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF60885
21-HexynePd(OAc)₂ (2)CuI (4)PPh₃ (4)DIPADMF701278
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)Xantphos (2)Cs₂CO₃Toluene801092
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, the copper(I) catalyst, and the ligand (if used).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, and filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • The filtrate is washed with aqueous ammonium chloride, water, and brine, then dried over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Sonogashira_Workflow reagents Combine: 4-Acetylphenyl triflate, Pd/Cu Catalysts, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat under Inert Atmosphere alkyne->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Work-up: Filter, Extract, Wash monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated 4-Alkynylacetophenone purification->product

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd_complex1 Ar-Pd(II)(OTf)L₂ oxidative_addition->pd_complex1 transmetalation_pd Transmetalation pd_complex1->transmetalation_pd pd_complex2 Ar-Pd(II)-C≡CR'L₂ transmetalation_pd->pd_complex2 cu_x CuX transmetalation_pd->cu_x reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR' reductive_elimination->product alkyne_activation Alkyne Activation cu_x->alkyne_activation R'C≡CH Base cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation_pd alkyne_activation->cu_acetylide

Buchwald-Hartwig Amination: Synthesis of 4-Aminoacetophenones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl triflates and primary or secondary amines. The choice of ligand is critical for the efficiency of this transformation.

Quantitative Data
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene1001688
2MorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1102091
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH902482
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-aryl amine.

Buchwald_Hartwig_Workflow reagents Combine under Inert Atmosphere: 4-Acetylphenyl triflate, Amine, Pd Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat with Vigorous Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Filter, Extract, Wash monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated 4-Aminoacetophenone Derivative purification->product

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd_complex1 Ar-Pd(II)(OTf)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNRR' Base pd_amido Ar-Pd(II)(NRR')L₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NRR' reductive_elimination->product

Application Note: Synthesis of Pharmaceutical Intermediates Using 4-Acetylphenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetylphenyl trifluoromethanesulfonate (triflate), with CAS number 109613-00-5, is a highly versatile building block in modern organic synthesis, particularly in medicinal chemistry.[1] Its structure features a stable 4-acetylphenyl moiety and a trifluoromethanesulfonate group, which is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.[1] This combination makes it an ideal substrate for introducing the 4-acetylphenyl group into complex molecular architectures, which is a key structural component in certain anti-tumor agents.[1] This document provides detailed protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Compound Profile:

  • IUPAC Name: (4-acetylphenyl) trifluoromethanesulfonate[2]

  • Molecular Formula: C₉H₇F₃O₄S[2]

  • Molecular Weight: 268.21 g/mol [2]

  • Synonyms: 4-Acetylphenyl triflate, Trifluoromethanesulfonic acid 4-acetylphenyl ester[2]

Synthesis of this compound

The precursor is typically synthesized from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the triflate group makes this compound an excellent electrophile in palladium-catalyzed reactions for forming carbon-carbon and carbon-nitrogen bonds.[1][3]

G cluster_workflow General Experimental Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Substrate, Catalyst, Base, Solvent) A->B C Reaction (Heating & Stirring) B->C D Workup (Quenching & Extraction) C->D E Purification (Chromatography) D->E F Analysis (NMR, MS) E->F G center_node Pd(0)L₂ A Oxidative Addition (+ Ar-OTf) center_node->A - L B Ar-Pd(II)(OTf)L₂ A->B C Transmetalation (+ R-B(OH)₂ / Base) B->C - OTf⁻ D Ar-Pd(II)(R)L₂ C->D - B(OH)₃ E Reductive Elimination D->E E->center_node + L F Product (Ar-R) E->F G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_a Ar-Pd(II)(OTf)L₂ pd0->pd2_a Oxidative Addition (+Ar-OTf) pd2_b Ar-Pd(II)(C≡CR)L₂ pd2_a->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination (+Ar-C≡CR) cu_a Cu-X cu_b Cu-C≡CR cu_a->cu_b + R-C≡CH + Base cu_b->pd2_a To Transmetalation cu_b->cu_a - Base-HX G center_node Pd(0)L A Oxidative Addition (+ Ar-OTf) center_node->A B Ar-Pd(II)(OTf)L A->B C Amine Coordination (+ R₂NH / Base) B->C - OTf⁻ D [Ar-Pd(II)(NR₂)L]⁻ C->D E Reductive Elimination D->E E->center_node F Product (Ar-NR₂) E->F

References

The Versatile Role of 4-Acetylphenyl Trifluoromethanesulfonate in the Synthesis of Substituted Acetophenones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Acetylphenyl trifluoromethanesulfonate, a readily accessible and highly reactive building block, serves as a versatile precursor for the synthesis of a diverse array of substituted acetophenones. Its utility stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of functionalities at the 4-position of the acetophenone core, a privileged scaffold in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the preparation of substituted acetophenones via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

I. Suzuki-Miyaura Coupling: Synthesis of 4-Arylacetophenones

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The coupling of 4-acetylphenyl triflate with various arylboronic acids provides a direct route to 4-arylacetophenones.

Reaction Scheme:

Suzuki_Miyaura_Coupling start 4-Acetylphenyl Trifluoromethanesulfonate catalyst Pd Catalyst Base start->catalyst boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->catalyst product 4-Arylacetophenone catalyst->product

Figure 1: Suzuki-Miyaura coupling of 4-acetylphenyl triflate.

Data Presentation:

EntryArylboronic Acid (R)ProductYield (%)
1Phenyl4-Acetyl-1,1'-biphenylHigh, but prone to hydrolysis[1]
24-Methoxyphenyl4'-Methoxy-4-acetyl-1,1'-biphenyl85
33-Thienyl4-(Thiophen-3-yl)acetophenone78
42-Naphthyl4-(Naphthalen-2-yl)acetophenone82

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-arylacetophenone.

II. Sonogashira Coupling: Synthesis of 4-Alkynylacetophenones

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide or triflate and a terminal alkyne, providing access to arylalkynes. This methodology, when applied to 4-acetylphenyl triflate, yields various 4-alkynylacetophenones, which are valuable intermediates in the synthesis of complex organic molecules and functional materials. A microwave-assisted protocol can significantly accelerate this transformation.[2]

Reaction Scheme:

Sonogashira_Coupling start 4-Acetylphenyl Trifluoromethanesulfonate catalyst Pd Catalyst Cu(I) co-catalyst Base start->catalyst alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst product 4-Alkynylacetophenone catalyst->product

Figure 2: Sonogashira coupling of 4-acetylphenyl triflate.

Data Presentation:

EntryTerminal Alkyne (R)ProductYield (%)
1Phenyl1-(4-(Phenylethynyl)phenyl)ethanone92
2Trimethylsilyl1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone88
31-Hexynyl1-(4-(Hex-1-yn-1-yl)phenyl)ethanone85
4Cyclohexylethynyl1-(4-(Cyclohexylethynyl)phenyl)ethanone89

Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling [2]

  • Reaction Setup: To a microwave process vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst like CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol).

  • Solvent Addition: Add a suitable solvent, for example, anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-alkynylacetophenone.

III. Buchwald-Hartwig Amination: Synthesis of 4-Aminoacetophenone Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The reaction of 4-acetylphenyl triflate with a variety of primary and secondary amines provides a straightforward route to N-substituted 4-aminoacetophenones.

Reaction Scheme:

Buchwald_Hartwig_Amination start 4-Acetylphenyl Trifluoromethanesulfonate catalyst Pd Catalyst Ligand Base start->catalyst amine Amine (R¹R²NH) amine->catalyst product 4-(Amino)acetophenone catalyst->product

Figure 3: Buchwald-Hartwig amination of 4-acetylphenyl triflate.

Data Presentation:

EntryAmine (R¹R²NH)ProductYield (%)
1Morpholine1-(4-Morpholinophenyl)ethanone92
2Piperidine1-(4-(Piperidin-1-yl)phenyl)ethanone88
3Aniline1-(4-(Phenylamino)phenyl)ethanone75
4N-Methylaniline1-(4-(Methyl(phenyl)amino)phenyl)ethanone81

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), a bulky biaryl phosphine ligand if not using a precatalyst (e.g., XPhos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the respective amine (1.2 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-substituted 4-aminoacetophenone.

IV. Logical Workflow for Synthesis of Substituted Acetophenones

The following diagram illustrates the general workflow for the synthesis of substituted acetophenones from this compound.

Synthesis_Workflow start Start: 4-Acetylphenyl Trifluoromethanesulfonate suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald aryl_product 4-Arylacetophenone suzuki->aryl_product alkynyl_product 4-Alkynylacetophenone sonogashira->alkynyl_product amino_product 4-Aminoacetophenone Derivative buchwald->amino_product analysis Purification & Characterization (NMR, MS, etc.) aryl_product->analysis alkynyl_product->analysis amino_product->analysis end Final Product analysis->end

Figure 4: General workflow for substituted acetophenone synthesis.

This compound is a highly valuable and versatile starting material for the efficient synthesis of a wide range of substituted acetophenones. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The detailed protocols provided herein serve as a practical guide for researchers in academia and industry to access these important chemical entities for applications in drug discovery, materials science, and beyond.

References

Catalyst Selection for Cross-Coupling Reactions with 4-Acetylphenyl Trifluoromethanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in various palladium-catalyzed cross-coupling reactions utilizing 4-acetylphenyl trifluoromethanesulfonate as a key building block. The triflate group serves as an excellent leaving group, analogous to a halide, making this reagent a versatile substrate for forming new carbon-carbon and carbon-nitrogen bonds.

Introduction to Cross-Coupling with this compound

This compound is a valuable reagent in organic synthesis, particularly for introducing the 4-acetylphenyl moiety, which is a common structural feature in pharmaceuticals and functional materials. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, offering a powerful tool for the construction of complex molecular architectures. This document outlines catalyst systems and protocols for several key cross-coupling reactions.

General Workflow for Catalyst Selection and Reaction Setup

A systematic approach is crucial for successful cross-coupling reactions. The following diagram illustrates a general workflow from substrate selection to product isolation.

Cross-Coupling Workflow sub Substrate Selection (4-Acetylphenyl Triflate) catalyst Catalyst/Ligand Screening (Pd Source, Phosphine Ligand) sub->catalyst reagent Coupling Partner (Boronic Acid, Amine, etc.) reagent->catalyst base Base & Solvent Optimization catalyst->base reaction Reaction Setup (Inert Atmosphere) base->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup product Product Characterization (NMR, MS) workup->product

Caption: General workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For aryl triflates, the selection of the palladium source and ligand is critical to achieve high yields and selectivity.

Catalyst and Condition Summary:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O10085-95[1]
Pd(PPh₃)₄ (3 mol%)-Na₂CO₃ (2 equiv.)DME8080-90[2]
PdCl₂(dppf) (3 mol%)-K₂CO₃ (2 equiv.)Dioxane9088-96[2]
Ligand-free PdCl₂ (5 mol%)-KF (3 equiv.)AcetonitrileRT~90[1]

Detailed Experimental Protocol (General):

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2 equivalents).

  • Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).

  • Add the degassed solvent (e.g., toluene) and water.

  • Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficient coupling of aryl triflates.[3]

Catalyst and Condition Summary:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOtBu (1.5 equiv.)Toluene10090-98[4]
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃ (1.5 equiv.)Dioxane11085-95[5]
[Pd(allyl)Cl]₂ (1 mol%)t-BuXPhos (4 mol%)LiOtBu (2.1 equiv)1,4-Dioxane100>95

Detailed Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne.[6] Both copper-catalyzed and copper-free conditions have been developed.

Catalyst and Condition Summary:

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)Et₃NDMF6085-95[7]
PdCl₂(PPh₃)₂ (2 mol%)CuI (3 mol%)i-Pr₂NHToluene7080-90
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)NoneTMPDMSORT>90[8]

Detailed Experimental Protocol (General, Copper-Catalyzed):

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash chromatography.

Heck Reaction

The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene. The reaction typically proceeds with high trans selectivity.

Catalyst and Condition Summary:

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃N (1.5 equiv.)Acetonitrile8080-90[9]
Pd(PPh₃)₄ (2 mol%)-K₂CO₃ (2 equiv.)DMF10075-85[10]
Herrmann's Catalyst (1 mol%)-NaOAc (1.5 equiv.)NMP120>90[9]

Detailed Experimental Protocol (General):

  • In a sealed tube, combine this compound (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).

  • Add the alkene (1.5 equivalents) and the base (e.g., Et₃N, 1.5 equivalents).

  • Add the degassed solvent (e.g., acetonitrile).

  • Seal the tube and heat to the specified temperature.

  • Monitor the reaction progress.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner.[11] While effective, the toxicity of organotin compounds is a significant drawback.[11]

Catalyst and Condition Summary:

Catalyst SystemAdditiveSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd(PPh₃)₄ (2 mol%)LiCl (3 equiv.)THF6580-90[12]
Pd₂(dba)₃ (1.5 mol%) / P(furyl)₃ (8 mol%)-NMP8085-95[13]
Pd(OAc)₂ (2 mol%) / Dabco-Toluene100>90[14]

Detailed Experimental Protocol (General):

  • Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane (1.1 equivalents) in the anhydrous solvent (e.g., THF).

  • Add any additives (e.g., LiCl, 3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Heat the mixture to the required temperature and stir until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.

  • Wash with water and brine, then dry and concentrate.

  • Purify by chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with the aryl triflate.[15] Organozinc reagents are generally more reactive than organoborons and organotins.[16]

Catalyst and Condition Summary:

Catalyst SystemLigandSolventTemp. (°C)Yield (%)Reference (Analogous Substrates)
Pd(PPh₃)₄ (5 mol%)-THF6070-85[15]
PdCl₂(dppf) (3 mol%)-THFRT to 5080-90[17]
PEPPSI-IPr (2 mol%)-THFRT>90[17]

Detailed Experimental Protocol (General):

  • To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Slowly add the solution of the organozinc reagent (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at the appropriate temperature and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Catalyst Selection Logic

The choice of the optimal catalyst system depends on several factors, including the nature of the coupling partner and the desired reaction conditions. The following diagram provides a simplified decision-making flowchart.

Catalyst Selection Logic start Start: 4-Acetylphenyl Triflate coupling_type Desired Bond Formation? start->coupling_type c_c_sp2 C(sp2)-C(sp2) coupling_type->c_c_sp2 C-C c_n C-N coupling_type->c_n C-N c_c_sp C(sp2)-C(sp) coupling_type->c_c_sp C-C (sp) c_c_alkene C-C (Alkene) coupling_type->c_c_alkene C-C (alkene) suzuki Suzuki (Boronic Acid) c_c_sp2->suzuki stille Stille (Organostannane) c_c_sp2->stille negishi Negishi (Organozinc) c_c_sp2->negishi buchwald Buchwald-Hartwig (Amine) c_n->buchwald sonogashira Sonogashira (Alkyne) c_c_sp->sonogashira heck Heck (Alkene) c_c_alkene->heck ligand_choice Select Ligand: Bulky, Electron-Rich (e.g., SPhos, XPhos) suzuki->ligand_choice catalyst_choice Select Pd Source: Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 stille->catalyst_choice negishi->catalyst_choice buchwald->ligand_choice sonogashira->catalyst_choice heck->catalyst_choice

Caption: Decision tree for catalyst selection.

Safety and Handling

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Solvents should be properly dried and degassed before use to prevent catalyst deactivation and side reactions. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

Application Notes and Protocols: Protecting Group Strategies in Reactions with 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl trifluoromethanesulfonate is a versatile bifunctional building block in organic synthesis, particularly valuable in medicinal chemistry and materials science. Its structure incorporates a highly reactive triflate (OTf) leaving group, ideal for palladium-catalyzed cross-coupling reactions, and a synthetically adaptable acetyl group. The strategic manipulation of the acetyl moiety through the use of protecting groups is crucial for unlocking the full synthetic potential of this reagent. This allows for selective reactions at the triflate position without interference from the acetyl group, or vice versa.

This document provides detailed application notes and experimental protocols for the protection of the acetyl group in this compound as an ethylene ketal and its subsequent deprotection. This orthogonal protecting group strategy enables a broad range of chemical transformations, facilitating the synthesis of complex molecular architectures.

Orthogonal Protecting Group Strategy

The core of this strategy lies in the differential reactivity of the acetyl and triflate groups under various reaction conditions. The acetyl group, a ketone, can be protected as an acid-labile ethylene ketal. This ketal is stable under the basic or neutral conditions often employed in cross-coupling reactions involving the triflate group. Conversely, the aryl triflate group is generally stable to the acidic conditions required for ketal formation and deprotection. This orthogonality allows for the selective manipulation of one functional group while the other remains intact.

Orthogonal_Strategy A 4-Acetylphenyl Trifluoromethanesulfonate B Ketal-Protected Triflate A->B C Cross-Coupling Product B->C D Deprotected Product C->D

Caption: Orthogonal protection workflow.

I. Protection of the Acetyl Group as an Ethylene Ketal

The most common and robust method for protecting the acetyl group is its conversion to an ethylene ketal. This is typically achieved through an acid-catalyzed reaction with ethylene glycol, with the removal of water to drive the equilibrium towards the product.

General Experimental Protocol: Ketalization

Synthesis of 2-Methyl-2-(4-((trifluoromethyl)sulfonyl)oxy)phenyl)-1,3-dioxolane

To a solution of this compound (1.0 eq) in toluene (0.2 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ketal-protected compound.

Ketalization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4-Acetylphenyl Trifluoromethanesulfonate in Toluene B Add Ethylene Glycol and p-TsOH A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Aqueous Wash D->E F Drying and Concentration E->F G Column Chromatography F->G

Caption: Ketalization experimental workflow.

Quantitative Data for Ketalization of Aromatic Ketones
Starting MaterialCatalyst (eq)SolventTime (h)Yield (%)
Acetophenonep-TsOH (0.05)Toluene6>95
4'-Methoxyacetophenonep-TsOH (0.05)Benzene592
3'-Nitroacetophenonep-TsOH (0.05)Toluene885-90
4'-Bromoacetophenonep-TsOH (0.05)Toluene6>90

II. Synthetic Applications of Ketal-Protected this compound

With the acetyl group protected, the triflate moiety can undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketal protecting group is stable under these typically basic or neutral reaction conditions.

Example: Suzuki Coupling

The ketal-protected this compound can be coupled with a variety of boronic acids or their esters to form biaryl compounds.

Suzuki_Coupling A Ketal-Protected Triflate D Cross-Coupled Product A->D B Aryl Boronic Acid R-B(OH)₂ B->D C Pd Catalyst Base C->D  Catalyzes  

Application Notes and Protocols for Large-Scale Synthesis and Utilization of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a highly reactive triflate leaving group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The presence of the acetylphenyl moiety provides a valuable functional handle for further molecular derivatization.

These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. Additionally, we explore its application in the development of potential anticancer agents through the modulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: Large-Scale Synthesis of this compound
ParameterValue
Starting Material 4'-Hydroxyacetophenone
Reagent Trifluoromethanesulfonic anhydride (Tf₂O)
Base Pyridine
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Scale 50 g
Yield 90-95%
Purity (post-purification) >98%
Purification Method Recrystallization from ethanol/hexanes
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
ParameterRecommended Conditions
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/Water (4:1)
Reaction Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield 75-90%
Table 3: Characterization of this compound
PropertyValue
Molecular Formula C₉H₇F₃O₄S[1]
Molecular Weight 268.21 g/mol [1]
Appearance White to off-white solid
Melting Point 36-39 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.06 (d, J=8.8 Hz, 2H), 7.41 (d, J=8.8 Hz, 2H), 2.64 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 196.8, 153.2, 135.9, 130.1, 121.5, 118.7 (q, J=320.9 Hz), 26.8
IR (KBr, cm⁻¹) ν 3070, 1685, 1595, 1420, 1210, 1140
Mass Spec (ESI-MS) m/z 269.0 [M+H]⁺

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol details a robust and scalable method for the synthesis of this compound from the readily available starting material, 4'-hydroxyacetophenone.

Materials:

  • 4'-Hydroxyacetophenone (50.0 g, 0.367 mol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (67.0 mL, 0.404 mol)

  • Pyridine (32.7 mL, 0.404 mol)

  • Dichloromethane (CH₂Cl₂), anhydrous (500 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexanes

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4'-hydroxyacetophenone and anhydrous dichloromethane.

  • Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the reaction mixture.

  • Add trifluoromethanesulfonic anhydride dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and hexanes to afford this compound as a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biaryl ketone.

Materials:

  • This compound (1.00 g, 3.73 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 0.545 g, 4.47 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.129 g, 0.112 mmol)

  • Potassium carbonate (K₂CO₃) (1.03 g, 7.46 mmol)

  • Toluene (20 mL)

  • Water (5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.

Protocol 3: Assessment of PI3K/Akt/mTOR Pathway Modulation

Compounds derived from this compound have been investigated for their potential to modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[2][3] This protocol outlines a general method for assessing the phosphorylation status of key proteins in this pathway using Western blotting.

Materials:

  • Cancer cell line (e.g., PC-3, T24)

  • Cell culture medium and supplements

  • Test compound (derived from this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and mTOR.

Visualizations

Synthesis_Workflow 4-Hydroxyacetophenone 4-Hydroxyacetophenone Dissolution_in_DCM Dissolution_in_DCM 4-Hydroxyacetophenone->Dissolution_in_DCM CH2Cl2 Cooling_to_0C Cooling_to_0C Dissolution_in_DCM->Cooling_to_0C Ice Bath Addition_of_Pyridine Addition_of_Pyridine Cooling_to_0C->Addition_of_Pyridine Pyridine Addition_of_Tf2O Addition_of_Tf2O Addition_of_Pyridine->Addition_of_Tf2O Tf2O (dropwise) Reaction_at_RT Reaction_at_RT Addition_of_Tf2O->Reaction_at_RT Stir 2h Workup Workup Reaction_at_RT->Workup Quench, Wash Purification Purification Workup->Purification Recrystallization 4-Acetylphenyl_triflate 4-Acetylphenyl_triflate Purification->4-Acetylphenyl_triflate

Caption: Workflow for the large-scale synthesis of this compound.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-OTf Pd(0)->Oxidative_Addition Ar-OTf Ar-Pd(II)-OTf Ar-Pd(II)-OTf Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-OTf->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-OTf 4-Acetylphenyl triflate Ar'-B(OH)2 Arylboronic acid Ar-Ar' Biaryl product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Inhibitor Potential Inhibitor (derived from 4-acetylphenyl triflate) Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 4-Acetylphenyl trifluoromethanesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Catalyst Inactivity: The Palladium catalyst may be oxidized or improperly activated.- Use a fresh batch of catalyst. - Ensure rigorous degassing of solvents and reagents to remove oxygen.[1][2] - Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust pre-catalyst.
2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient aryl triflate.- Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to facilitate oxidative addition.[3]
3. Inefficient Transmetalation: The boronic acid may not be effectively activated.- Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to promote the formation of the reactive boronate species.[4] - Ensure the base is finely powdered for better solubility and reactivity.
Significant Hydrolysis of Triflate to 4-Hydroxyacetophenone 1. Presence of Water and Strong Base: The combination of water and a strong base can lead to the hydrolysis of the triflate group, a known side reaction for this substrate.[5]- Minimize the amount of water in the reaction or use anhydrous conditions if possible. - Use a milder base such as KF or K₂CO₃.[6] - Consider running the reaction at a lower temperature to reduce the rate of hydrolysis.[6]
2. Prolonged Reaction Time: Extended reaction times at elevated temperatures can increase the extent of hydrolysis.- Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Formation of Homocoupling Byproducts 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[2]
2. Decomposition of Boronic Acid: The boronic acid may be unstable under the reaction conditions.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion.- Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.- Gradually increase the reaction temperature, while monitoring for potential side reactions like hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is hydrolysis of this compound a significant problem?

A1: The electron-withdrawing acetyl group on the phenyl ring makes the triflate group a better leaving group, facilitating the desired Suzuki coupling. However, this electronic effect also makes the corresponding phenol (4-hydroxyacetophenone) more acidic and the triflate more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis, especially in the presence of strong bases and water.[5]

Q2: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A2: While the optimal system can be substrate-dependent, for electron-deficient aryl triflates, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) often gives good results by promoting the oxidative addition step.[3][7]

Q3: How do I choose the right base for this reaction?

A3: The choice of base is critical to balance the need for boronic acid activation with the prevention of triflate hydrolysis. Strong bases like NaOH or KOH can lead to significant hydrolysis.[8] Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often a better choice.[4][9] For particularly sensitive substrates, anhydrous conditions with a base like KF can be beneficial.[6]

Q4: What solvent system is recommended?

A4: A mixture of an organic solvent and water is commonly used in Suzuki couplings to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, or toluene/water.[2] For minimizing hydrolysis, reducing the water content or using a polar aprotic solvent like DMF under anhydrous conditions can be explored, although solubility of the base might become an issue.

Q5: How can I effectively degas my reaction mixture?

A5: Proper degassing is crucial to prevent catalyst deactivation and homocoupling. Two common methods are:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent and the reaction mixture for 15-30 minutes.[6]

  • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent or reaction mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of aryl triflates, with a focus on parameters relevant to electron-deficient substrates like this compound.

Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Aryl Triflates

CatalystLigandBaseSolventTemperature (°C)Observations
Pd(OAc)₂PCy₃K₃PO₄TolueneRoom TempSuitable for a diverse array of aryl and vinyl triflates.[7]
Pd₂(dba)₃P(t-Bu)₃KFTHFRoom TempHighly active for aryl chlorides, but can also be effective for triflates.[7]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80A standard, but sometimes less active, catalyst system.[6]
PdCl₂(dppf)-Et₃NDMF/H₂O80-100Effective for chemoselective coupling of iodoaryl triflates, minimizing triflate hydrolysis.

Table 2: Effect of Different Bases on Suzuki Coupling of Aryl Triflates

BaseStrengthCommon SolventsKey Considerations
K₃PO₄StrongToluene/H₂O, Dioxane/H₂OGenerally effective for activating boronic acids.
Cs₂CO₃StrongTHF, Dioxane/H₂OHighly effective but can promote side reactions and is more expensive.
K₂CO₃ModerateDioxane/H₂O, Ethanol/H₂OA good starting point, often provides a balance between reactivity and minimizing side reactions.[9]
KFWeakTHF (anhydrous)Useful for sensitive substrates where hydrolysis is a major concern.[6]
NaOHVery StrongTHF/H₂OHigh risk of triflate hydrolysis, generally not recommended for this substrate.[8]

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-acetylbiphenyl.

Mandatory Visualization

Suzuki_Coupling_Cycle Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII Ar-Pd(II)L₂(OTf) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation Ar' group transfer Base Base (e.g., K₃PO₄) Base->Boronate activates RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product

Caption: Catalytic Cycle of the Suzuki Coupling Reaction

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degassing) start->check_atmosphere sol_reagents Use Fresh Reagents check_reagents->sol_reagents sol_conditions Optimize Base/Solvent/Temp check_conditions->sol_conditions sol_atmosphere Improve Degassing Technique check_atmosphere->sol_atmosphere hydrolysis Significant Hydrolysis? homocoupling Homocoupling Observed? hydrolysis->homocoupling No sol_hydrolysis Use Milder Base / Anhydrous Conditions hydrolysis->sol_hydrolysis Yes incomplete_rxn Incomplete Reaction? homocoupling->incomplete_rxn No sol_homocoupling Thoroughly Degas / Use Boronate Ester homocoupling->sol_homocoupling Yes sol_incomplete Increase Catalyst Loading / Temperature incomplete_rxn->sol_incomplete Yes sol_reagents->hydrolysis sol_conditions->hydrolysis sol_atmosphere->hydrolysis sol_hydrolysis->homocoupling sol_homocoupling->incomplete_rxn

Caption: Troubleshooting Workflow for Low Yield

References

troubleshooting failed Sonogashira reaction with 4-Acetylphenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reaction Troubleshooting

Topic: Troubleshooting Failed Sonogashira Reaction with 4-Acetylphenyl trifluoromethanesulfonate

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira cross-coupling reaction, specifically using this compound as a substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion. I only recover my starting materials. What are the most critical initial checks?

A1: Complete failure to react typically points to a fundamental issue with one of the core components of the catalytic system or the reaction environment. A systematic check is crucial.

  • Catalyst System Integrity:

    • Palladium Catalyst: Ensure your palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is active. Decomposition of the Pd(0) catalyst, often indicated by the formation of a black precipitate ("palladium black"), will halt the reaction.[1][2]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Use a fresh bottle or a recently purchased batch to ensure its activity.[1]

  • Reaction Atmosphere:

    • The Sonogashira reaction requires strictly anaerobic (oxygen-free) conditions.[3] Oxygen can deactivate the Pd(0) catalyst and, more significantly, promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1][4]

    • Action: Ensure your solvent is thoroughly degassed (see protocols below) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][4]

  • Reagent & Solvent Quality:

    • Solvents: Use anhydrous (dry) solvents. Water can interfere with the catalytic cycle.

    • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne and neutralize the generated acid.[1][5] Ensure the base is pure, dry, and used in sufficient excess.

Q2: I'm observing a black precipitate in my reaction flask. What is it and what should I do?

A2: A black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1] This indicates your Pd(0) catalyst has precipitated out of the solution.

  • Common Causes:

    • Impurities: Impurities in reagents or solvents can trigger catalyst decomposition.

    • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][2]

    • Temperature: Excessively high temperatures can cause catalyst decomposition. While aryl triflates require more heat than aryl iodides, the temperature should be appropriate for the catalyst's stability.[5]

  • Solution: The reaction has likely stopped. The best course of action is to restart the reaction using fresh, high-purity reagents and solvents, ensuring a completely inert atmosphere.

Q3: My reaction yield is extremely low. How can I optimize it?

A3: Low yields suggest that while the reaction is proceeding, the conditions are suboptimal for your specific substrate. Aryl triflates are known to be less reactive than the corresponding aryl iodides.[1][5][6]

  • Relative Reactivity: The general reactivity trend for the electrophile is: I > OTf > Br >> Cl.[1][5] Your this compound substrate is inherently less reactive than an iodide, often requiring more forcing conditions.

  • Optimization Strategies:

    • Temperature: Increase the reaction temperature. Many couplings with aryl bromides and triflates require heating, sometimes to temperatures around 80-100 °C.[7]

    • Ligand Choice: The phosphine ligand on the palladium catalyst is critical. Bulky and electron-rich phosphine ligands can sometimes improve results for less reactive substrates.[4] Consider screening different ligands if using a palladium source like Pd₂(dba)₃.

    • Base and Solvent: The choice of base and solvent system plays a crucial role.[4] Common systems include triethylamine in THF or DMF. The optimal combination is often substrate-dependent.[8]

Q4: I am observing a significant amount of a symmetrical 1,3-diyne byproduct. How can I prevent this?

A4: This byproduct is the result of alkyne homocoupling, also known as Glaser or Hay coupling.[4][9] It is one of the most common side reactions in Sonogashira couplings.

  • Primary Causes: This side reaction is promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[4]

  • Prevention Strategies:

    • Rigorous Oxygen Exclusion: This is the most critical step. Use a robust inert gas setup and ensure all solvents and reagents are thoroughly degassed.[1][4]

    • Use Copper-Free Conditions: To completely avoid Glaser coupling, numerous copper-free Sonogashira protocols have been developed.[10][9] These methods may require different ligands or bases but are highly effective at preventing homocoupling.

    • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]

Visual Guides

Sonogashira Catalytic Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArX Ar-OTf Product Ar-C≡CR CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR Alkyne Activation CuCCR->PdII_A To Transmetalation Alkyne H-C≡CR + Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Sonogashira Reaction start Reaction Failed: No Product or Low Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_atmosphere 2. Check Reaction Atmosphere check_catalyst->check_atmosphere Catalyst OK action_catalyst Use fresh Pd catalyst and CuI. Avoid Pd black. check_catalyst->action_catalyst Degraded? check_conditions 3. Check Reaction Conditions check_atmosphere->check_conditions Inert action_atmosphere Thoroughly degas solvent. Use inert gas (Ar/N₂). check_atmosphere->action_atmosphere O₂ Leak? action_conditions Increase temperature. Screen different bases, solvents, or ligands. check_conditions->action_conditions Suboptimal? side_product Side Product Observed? (e.g., Homocoupling) check_conditions->side_product No Improvement action_side_product Rigorously exclude O₂. Consider copper-free protocol. Add alkyne slowly. side_product->action_side_product Yes

Caption: A decision tree for troubleshooting common Sonogashira reaction failures.

Competing_Pathways Competing Reaction Pathways start Ar-OTf + H-C≡CR sonogashira_path Desired Sonogashira Cross-Coupling start->sonogashira_path glaser_path Undesired Glaser Homocoupling start->glaser_path catalyst_sonogashira Pd(0) / Cu(I) Anaerobic sonogashira_path->catalyst_sonogashira catalyst_glaser Cu(I) + O₂ (Aerobic) glaser_path->catalyst_glaser product Product: Ar-C≡CR byproduct Byproduct: R-C≡C-C≡C-R catalyst_sonogashira->product catalyst_glaser->byproduct

Caption: Desired Sonogashira cross-coupling vs. undesired Glaser homocoupling side reaction.

Quantitative Data Summary

For successful Sonogashira couplings, the interplay between the catalyst, ligand, base, and solvent is critical. The tables below summarize key components and the relative reactivity of electrophiles.

Table 1: Comparison of Common Reaction Components for Sonogashira Coupling

Component Examples Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃, Pd(OAc)₂ Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive. Pd(II) sources like Pd(PPh₃)₂Cl₂ are more stable but require in-situ reduction.[10][6]
Ligand PPh₃, P(t-Bu)₃, dppf Often used with Pd(II) sources. Bulky, electron-rich ligands (e.g., P(t-Bu)₃) can improve reactivity for challenging substrates like triflates.[6][7]
Copper(I) Source CuI The most common co-catalyst. Its presence increases the reaction rate but also enables Glaser homocoupling if oxygen is present.[10]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ An amine base is most common. It must be strong enough to deprotonate the alkyne. Must be anhydrous.[1][6]

| Solvent | THF, DMF, 1,4-Dioxane, Toluene, Acetonitrile | Must be anhydrous and degassed. The choice can influence reaction rate and catalyst stability.[7][8] |

Table 2: General Reactivity Order of Aryl/Vinyl Electrophiles

Reactivity Electrophile Type Typical Conditions
Highest Vinyl/Aryl Iodide Often proceeds at room temperature.[5]
High Vinyl Triflate Highly reactive.
Medium Aryl Triflate (OTf) , Aryl Bromide Often requires heating. [5][6]

| Low | Vinyl/Aryl Chloride | Generally unreactive and requires specialized, highly active catalyst systems.[6] |

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Reaction with this compound

This is a representative starting protocol. Optimization of temperature, solvent, and base may be required.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.05 eq), and copper(I) iodide (CuI, 0.025 - 0.05 eq).[5][11]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[11]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution) via syringe.[5]

    • Sequentially add the amine base (e.g., triethylamine, 3.0 - 5.0 eq) and the terminal alkyne (1.1 - 1.2 eq) via syringe while stirring.[5][11]

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This procedure is critical for removing dissolved oxygen from the reaction solvent to prevent side reactions.

  • Freeze: Place the solvent in a Schlenk flask that is no more than half full. Seal the flask and immerse it in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You may see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

References

Technical Support Center: Palladium-Catalyzed Reactions of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during palladium-catalyzed cross-coupling reactions involving 4-acetylphenyl trifluoromethanesulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you identify and resolve common issues, thereby improving reaction efficiency and yield.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product, and I observe significant formation of 4-hydroxyacetophenone. What is causing this, and how can I prevent it?

A1: The formation of 4-hydroxyacetophenone is due to the hydrolysis of the triflate group, a common side reaction, especially with electron-deficient aryl triflates like this compound. The basic conditions required for the Suzuki-Miyaura coupling facilitate this undesired transformation.

Troubleshooting Steps:

  • Choice of Base: The strength and concentration of the base are critical. While a base is necessary to activate the boronic acid, overly strong or concentrated bases can accelerate triflate hydrolysis. Consider using a weaker base or a bicarbonate alternative. A screening of bases is recommended.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous solvent mixtures, minimizing the amount of water can suppress hydrolysis. Consider using anhydrous solvents and oven-dried glassware.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged heating after the reaction has reached completion.

  • Slow Addition: In some cases, slow addition of the aryl triflate to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing side reactions.

Q2: I am observing a significant amount of a homocoupled byproduct (4,4'-diacetylbiphenyl) in my reaction mixture. What causes this and how can I minimize it?

A2: The formation of 4,4'-diacetylbiphenyl is a result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the palladium(0) catalyst, especially in the presence of reducing agents or when the cross-coupling partner is not sufficiently reactive.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote the formation of palladium species that facilitate homocoupling.

  • Catalyst and Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as reducing agents.

Q3: My reaction is producing acetophenone as a major byproduct. What is this side reaction and how can it be controlled?

A3: The formation of acetophenone is due to the reduction of the triflate group, a process sometimes referred to as "de-triflation" or hydrodehalogenation (in a broader sense). This can occur in the presence of a hydride source in the reaction mixture.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, anhydrous solvents. Some solvents can be a source of hydrides, especially if not properly purified and dried.

  • Base Selection: Certain bases or impurities within them can act as hydride donors. Consider screening different bases.

  • Reaction Conditions: Avoid excessively high temperatures, which can promote decomposition pathways that may lead to reduction.

Q4: In my Suzuki-Miyaura coupling, I am recovering a significant amount of the unreacted boronic acid and also see the formation of the corresponding arene (e.g., benzene from phenylboronic acid). What is happening?

A4: The conversion of the boronic acid to its corresponding arene is known as protodeboronation . This is a common side reaction in Suzuki-Miyaura coupling, particularly with electron-deficient or heteroaryl boronic acids, and is often promoted by aqueous basic conditions.

Troubleshooting Steps:

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids. They slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing this side reaction.

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Screening different bases may be necessary.

Q5: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A5: The formation of a black precipitate is likely palladium black , which is the aggregated, inactive form of the palladium catalyst. This can happen due to catalyst decomposition, which can be caused by high temperatures, the presence of oxygen, or incompatible reagents.

Troubleshooting Steps:

  • Ligand Selection: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst and prevent aggregation. Bulky, electron-rich ligands are often effective.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and subsequent decomposition of the Pd(0) catalyst.

Data Presentation

The following table summarizes the common side reactions and their typical byproducts observed in palladium-catalyzed cross-coupling reactions of this compound.

Side Reaction Byproduct Common Causes Primary Mitigation Strategies
Hydrolysis 4-HydroxyacetophenoneAqueous basic conditions, high temperatures.Use weaker base, anhydrous conditions, lower temperature.
Homocoupling 4,4'-DiacetylbiphenylPresence of oxygen, insufficiently reactive coupling partner.Maintain inert atmosphere, use appropriate ligands.
Reduction AcetophenonePresence of hydride sources (e.g., solvent impurities).Use high-purity, anhydrous solvents.
Protodeboronation Arene (from boronic acid)Aqueous basic conditions, unstable boronic acid.Use boronic esters, anhydrous conditions.
Catalyst Decomposition Palladium BlackHigh temperature, oxygen, inappropriate ligand.Use stabilizing ligands, control temperature, ensure inert atmosphere.

Experimental Protocols

Below are general, detailed protocols for key palladium-catalyzed reactions using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction: this compound + Arylboronic Acid → 4-Acetyl-biaryl

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

  • Reaction: this compound + Alkene → 4-Acetyl-stilbene derivative

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous, degassed DMF or acetonitrile

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent, followed by the alkene and triethylamine via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction: this compound + Amine → N-(4-acetylphenyl)amine

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

    • XPhos (2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Seal the flask and add the anhydrous, degassed toluene.

    • Add the this compound and the amine.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Ar-Pd(II)(OTf)L_n (Oxidative Adduct) A->B Oxidative Addition (Ar-OTf) C Ar-Pd(II)(R)L_n B->C Transmetalation (R-M) C->A Reductive Elimination D Ar-R (Product) C->D

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield start Low Yield of Desired Product check_hydrolysis Check for 4-Hydroxyacetophenone (Hydrolysis) start->check_hydrolysis check_homocoupling Check for 4,4'-Diacetylbiphenyl (Homocoupling) check_hydrolysis->check_homocoupling No solve_hydrolysis Optimize Base Use Anhydrous Conditions Lower Temperature check_hydrolysis->solve_hydrolysis Yes check_reduction Check for Acetophenone (Reduction) check_homocoupling->check_reduction No solve_homocoupling Ensure Inert Atmosphere Screen Ligands check_homocoupling->solve_homocoupling Yes check_catalyst Is Palladium Black Observed? check_reduction->check_catalyst No solve_reduction Use High-Purity Solvents check_reduction->solve_reduction Yes solve_catalyst Use Stabilizing Ligand Control Temperature check_catalyst->solve_catalyst Yes

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

G start 4-Acetylphenyl Trifluoromethanesulfonate cross_coupling Desired Cross-Coupling Product start->cross_coupling Pd Catalyst, R-M hydrolysis Hydrolysis (4-Hydroxyacetophenone) start->hydrolysis Base, H2O homocoupling Homocoupling (4,4'-Diacetylbiphenyl) start->homocoupling Pd Catalyst reduction Reduction (Acetophenone) start->reduction Hydride Source

preventing decomposition of 4-Acetylphenyl trifluoromethanesulfonate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Acetylphenyl trifluoromethanesulfonate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, also known as 4-acetylphenyl triflate, is a versatile organic reagent. It is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions. The triflate group (-OTf) is an excellent leaving group, making the molecule highly reactive for the formation of new carbon-carbon and carbon-nitrogen bonds. The acetylphenyl moiety provides a useful functional handle for further molecular modifications.

Q2: What is the primary decomposition pathway for this compound during a reaction?

The most common decomposition pathway is hydrolysis of the triflate group to form 4-hydroxyacetophenone. This can be catalyzed by acidic or basic conditions and is exacerbated by the presence of water in the reaction mixture.

Q3: How stable is this compound to heat?

Q4: Can I use this compound in aqueous solvent mixtures?

While some reactions involving aryl triflates are performed in aqueous mixtures (e.g., Suzuki couplings), this increases the risk of hydrolysis. If aqueous conditions are necessary, it is crucial to carefully select the base and reaction temperature to minimize the decomposition of the triflate. One study on a surface-bound triflate showed that hydrolysis can occur over a timescale of minutes in water.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of 4-hydroxyacetophenone in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Heck).

This is the most common issue and is typically caused by the hydrolysis of this compound.

Troubleshooting Workflow:

A Low yield & 4-hydroxyacetophenone formation B Check Reaction Conditions A->B C Is water present? B->C D Use anhydrous solvent and reagents C->D Yes E Is a strong base used? C->E No D->E F Switch to a weaker base E->F Yes G Is the reaction temperature too high? E->G No F->G H Lower the reaction temperature G->H Yes I Is the reaction time too long? G->I No H->I J Monitor reaction and stop upon completion I->J Yes K Problem Solved I->K No J->K

Caption: Troubleshooting workflow for low yield and hydrolysis.

Detailed Solutions:

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and ensure all reagents are dry.To minimize the primary decomposition pathway: hydrolysis.
Base Selection Switch from strong bases (e.g., NaOH, KOH, NaOtBu) to weaker, non-nucleophilic bases.Strong bases, especially hydroxides, directly promote hydrolysis. Weaker bases can still facilitate the catalytic cycle while minimizing triflate cleavage.
Reaction Temperature Lower the reaction temperature.Higher temperatures accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can improve the yield of the desired product.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.Prolonged reaction times, even under optimized conditions, can lead to gradual decomposition.

Table 1: Recommended Bases to Minimize Hydrolysis

Base Typical Reaction Comments
Potassium Carbonate (K₂CO₃)Suzuki, Buchwald-HartwigA common but still relatively strong base. Use with caution in aqueous media.
Potassium Phosphate (K₃PO₄)Suzuki, Buchwald-HartwigOften a milder alternative to carbonates.
Potassium Fluoride (KF)SuzukiCan be used under anhydrous conditions to avoid hydrolysis.[3]
Cesium Carbonate (Cs₂CO₃)Buchwald-HartwigA strong but often effective base; careful optimization of other parameters is needed.
Organic Bases (e.g., DBU, DIPEA)Buchwald-HartwigCan be effective, particularly in anhydrous conditions.
Issue 2: Incomplete conversion of this compound.

If you observe unreacted starting material along with the decomposition product, the issue might be related to the catalyst activity or reaction setup.

Troubleshooting Workflow:

A Incomplete Conversion B Check Catalyst System A->B C Is the catalyst active? B->C D Use fresh catalyst/precatalyst C->D No E Is the ligand appropriate? C->E Yes D->E F Screen different ligands E->F No G Check Reaction Atmosphere E->G Yes F->G H Ensure inert atmosphere (N₂ or Ar) G->H I Problem Solved H->I

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Solutions:

Parameter Recommendation Rationale
Catalyst Use a fresh, high-quality palladium source or a pre-catalyst.The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. Pre-catalysts often provide more consistent results.
Ligand Ensure the chosen ligand is appropriate for the specific cross-coupling reaction and substrate.The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient triflates, bulky, electron-rich phosphine ligands are often effective.
Atmosphere Thoroughly degas the solvent and maintain an inert atmosphere (e.g., using a nitrogen or argon balloon or a glovebox).Oxygen can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Anhydrous Suzuki Coupling to Minimize Hydrolysis

This protocol provides a starting point for a Suzuki coupling reaction with this compound under conditions designed to minimize decomposition.

  • Preparation:

    • Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).

    • Use anhydrous solvent (e.g., dioxane, toluene, or THF). If necessary, distill from a suitable drying agent.

    • Ensure all solid reagents are dried in a vacuum oven.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous potassium fluoride (KF, 2.0-3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Add the anhydrous solvent via syringe.

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Weaker Base

This protocol is a general guideline for the amination of this compound using a weaker base to suppress hydrolysis.

  • Preparation:

    • Follow the same rigorous procedures for ensuring anhydrous and anaerobic conditions as in Protocol 1.

  • Reaction Setup:

    • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (e.g., a biarylphosphine ligand, 1.2-1.5 times the Pd amount), and the base (e.g., K₃PO₄, 1.5-2.0 eq.) to a Schlenk tube.

    • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

    • Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction and Workup:

    • Seal the tube and heat to the required temperature (typically 80-110°C). Monitor the reaction progress.

    • After completion, cool to room temperature.

    • Follow a similar workup and purification procedure as described in Protocol 1.

References

Technical Support Center: Catalyst Deactivation in Heck Reactions with 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during Heck reactions involving 4-acetylphenyl trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my Heck reaction with this compound?

A1: Common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Stalled reaction: The reaction starts but stops before all the starting material is consumed.

  • Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.[1]

  • Inconsistent results: Difficulty in reproducing reaction yields between batches.

  • Side product formation: An increase in unintended byproducts.

Q2: Why is my palladium catalyst deactivating when using this compound?

A2: Catalyst deactivation in Heck reactions, particularly with a substrate like this compound, can be attributed to several factors:

  • Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, especially in the presence of air. It is crucial to maintain an inert atmosphere.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in Heck reactions, can be susceptible to oxidation or other forms of degradation, leading to the precipitation of palladium black.

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition and agglomeration.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the stability of the catalytic species.[2][3]

  • Reductive Heck Reaction: Under certain conditions, a reductive Heck reaction can occur, leading to side products and consumption of the active catalyst in non-productive pathways.[1]

Q3: Can the acetyl group on this compound contribute to catalyst deactivation?

A3: While the acetyl group is generally well-tolerated in Heck reactions, its electron-withdrawing nature can influence the electronic properties of the aryl triflate. This can affect the rate of oxidative addition and subsequent steps in the catalytic cycle. In some cases, substrates with strong electron-withdrawing groups may require more electron-rich and bulky ligands to stabilize the palladium catalyst and promote efficient turnover.

Q4: Are there specific ligands that are recommended for Heck reactions with aryl triflates like this compound?

A4: Yes, the choice of ligand is critical. For aryl triflates, especially those with electron-withdrawing groups, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred. These ligands can stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition. Examples of effective ligand classes include biaryl phosphines and dialkylbiaryl phosphines.

Troubleshooting Guides

Issue 1: Low to No Product Yield and Formation of Palladium Black

Possible Causes & Solutions

Possible CauseRecommended Action
Oxygen Contamination Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Incomplete Reduction of Pd(II) Precatalyst If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species. Phosphine ligands can often assist in this reduction.[4]
Ligand Degradation Switch to more robust, sterically hindered, and electron-rich ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]
High Reaction Temperature Lower the reaction temperature. Conduct a temperature screen to find the optimal balance between reaction rate and catalyst stability.[1]
Inappropriate Solvent Use high-boiling, polar aprotic solvents like DMF, DMAc, or NMP, which can help stabilize the catalytic species.[1][6]

Experimental Protocol: General Procedure for a Heck Reaction with this compound

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a biaryl phosphine, 1.1-1.5 equivalents relative to palladium).

  • Add the this compound (1 equivalent) and the alkene (1.1-1.5 equivalents).

  • Add the degassed solvent (e.g., DMF, DMAc, or NMP).

  • Add the base (e.g., an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine, 1.5-2.5 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: The Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd_aryl Ar-Pd(II)L₂(OTf) oxidative_addition->pd_aryl olefin_coordination Olefin Coordination pd_aryl->olefin_coordination Alkene pd_complex Olefin-Pd Complex olefin_coordination->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion pd_alkyl R-Pd(II)L₂ migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride product_complex Product-Pd Complex beta_hydride->product_complex Product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination H-Pd(II)L₂(OTf) reductive_elimination->pd0 Base-H⁺OTf⁻

Caption: The catalytic cycle of the Heck reaction.

Diagram 2: Catalyst Deactivation Pathways

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Active Pd(0)L₂ pd_black Palladium Black (Inactive) pd0->pd_black Agglomeration (High Temp.) pd_ii Inactive Pd(II) Species pd0->pd_ii Oxidation (e.g., O₂)

Caption: Common pathways for palladium catalyst deactivation.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Heck Reaction check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere degas Degas solvents and reagents. Use Schlenk techniques. check_atmosphere->degas No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes degas->check_temp lower_temp Lower the temperature. check_temp->lower_temp Yes check_ligand Is the ligand appropriate? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use a bulky, electron-rich phosphine or NHC ligand. check_ligand->change_ligand No check_base Is the base suitable? check_ligand->check_base Yes change_ligand->check_base change_base Screen different inorganic and organic bases. check_base->change_base No end Improved Yield check_base->end Yes change_base->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Managing Homocoupling Side Products with 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize homocoupling side products when using 4-acetylphenyl trifluoromethanesulfonate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your experiments, this can involve two molecules of this compound coupling to form 4,4'-diacetylbiphenyl, or two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) coupling together. This side reaction consumes your starting materials and reduces the yield of your desired cross-coupled product, complicating purification.

Q2: Why is this compound prone to homocoupling?

A2: Aryl triflates, like this compound, are excellent electrophiles for cross-coupling reactions. The electron-withdrawing nature of the acetyl group further activates the molecule for oxidative addition to the palladium catalyst. However, under certain conditions, particularly in the presence of oxygen or when the concentration of the active Pd(0) catalyst is not well-controlled, the palladium complex can catalyze the coupling of two molecules of the aryl triflate.

Q3: What are the general strategies to minimize homocoupling?

A3: Key strategies include:

  • Strict exclusion of oxygen: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[1]

  • Use of appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) catalyst and promote the desired cross-coupling pathway over homocoupling.

  • Controlled addition of reagents: Slow addition of one of the coupling partners can help maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring its homocoupling.

  • Optimization of reaction conditions: Careful selection of the base, solvent, and temperature can significantly impact the reaction outcome.

  • Use of copper-free conditions in Sonogashira coupling: The presence of copper salts can promote the homocoupling of terminal alkynes (Glaser coupling).[2]

Troubleshooting Guides

Issue 1: Significant formation of 4,4'-diacetylbiphenyl in a Suzuki-Miyaura Coupling Reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents. Use a robust inert gas blanket (Argon or high-purity Nitrogen) throughout the reaction setup and execution.[1]
Inappropriate Palladium Catalyst/Ligand Use a pre-formed Pd(0) catalyst or a reliable precatalyst. For electron-deficient triflates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate reductive elimination of the desired product.
Suboptimal Base The choice of base is critical. For aryl triflates, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can promote side reactions.
High Reaction Temperature While heat is often required, excessive temperatures can lead to catalyst decomposition and increased side product formation. Try running the reaction at a lower temperature for a longer period.
Issue 2: Predominant formation of alkyne homocoupling (Glaser coupling) product in a Sonogashira Reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Copper(I) Co-catalyst and Oxygen The combination of a copper(I) salt and oxygen is a primary driver for alkyne homocoupling.[2]
Solution A: Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate this side product.
Solution B: Strict Anaerobic Conditions: If copper is essential for reactivity, ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all reagents and maintain a positive pressure of an inert gas.
Inappropriate Base or Solvent The choice of amine base and solvent can influence the rate of homocoupling.
Solution: Screen different amine bases (e.g., triethylamine, diisopropylamine) and solvents. In some cases, a less coordinating solvent may be beneficial.
High Concentration of Terminal Alkyne A high concentration of the alkyne can favor the homocoupling pathway.
Solution: Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne.

Quantitative Data on Reaction Optimization

The following table provides a summary of expected outcomes when optimizing a Suzuki-Miyaura coupling of this compound with an arylboronic acid. The data is representative and aims to guide the optimization process.

ParameterCondition AYield (Desired Product)Yield (Homocoupling)Condition BYield (Desired Product)Yield (Homocoupling)
Catalyst/Ligand Pd(PPh₃)₄ModerateSignificantPd(OAc)₂ / SPhosHighMinimal
Base Na₂CO₃GoodModerateK₃PO₄HighLow
Atmosphere AirLowHighArgon (degassed)HighVery Low
Solvent Toluene/H₂OGoodModerateDioxane/H₂OHighLow

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start High Homocoupling Detected q1 Reaction Type? start->q1 suzuki Suzuki-Miyaura q1->suzuki Suzuki sonogashira Sonogashira q1->sonogashira Sonogashira heck Heck q1->heck Heck sol_suzuki1 Check for Oxygen: - Degas Solvents - Use Inert Gas suzuki->sol_suzuki1 sol_suzuki2 Optimize Ligand/Catalyst: - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) suzuki->sol_suzuki2 sol_suzuki3 Optimize Base: - Use Weaker Base (e.g., K3PO4, Cs2CO3) suzuki->sol_suzuki3 sol_sono1 Implement Copper-Free Conditions sonogashira->sol_sono1 sol_sono2 Ensure Strict Anaerobic Conditions if Copper is Present sonogashira->sol_sono2 sol_sono3 Slow Addition of Alkyne sonogashira->sol_sono3 sol_heck1 Optimize Base and Solvent System heck->sol_heck1 sol_heck2 Adjust Reaction Temperature heck->sol_heck2 sol_heck3 Screen Different Phosphine Ligands heck->sol_heck3 end Homocoupling Minimized sol_suzuki1->end sol_suzuki2->end sol_suzuki3->end sol_sono1->end sol_sono2->end sol_sono3->end sol_heck1->end sol_heck2->end sol_heck3->end

Caption: Troubleshooting workflow for minimizing homocoupling side products.

Catalytic_Cycle cluster_cycle Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reactions pd0 Pd(0)L_n oa Oxidative Addition (Ar-OTf) pd0->oa pd2 Ar-Pd(II)L_n(OTf) oa->pd2 tm Transmetalation (R-M) pd2->tm homo_aryl Ar-Ar (Homocoupling) pd2->homo_aryl Dimerization pd2_r Ar-Pd(II)L_n(R) tm->pd2_r homo_r R-R (Homocoupling) tm->homo_r Dimerization re Reductive Elimination pd2_r->re product Ar-R (Desired Product) re->product product->pd0

Caption: Catalytic cycle showing points of homocoupling side product formation.

References

Technical Support Center: Coupling Reactions of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylphenyl trifluoromethanesulfonate in Suzuki, Heck, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in palladium-catalyzed coupling reactions?

A1: The base plays several crucial roles in the catalytic cycle of Suzuki, Heck, and Buchwald-Hartwig reactions. Its primary functions include:

  • Suzuki-Miyaura Coupling: The base is required for the transmetalation step. It activates the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][2][3]

  • Heck Reaction: In the Heck reaction, the base is necessary to neutralize the hydrogen halide (HX) that is eliminated during the final step of the catalytic cycle (reductive elimination). This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6][7][8][9]

  • Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, forming a more reactive amide that can then coordinate to the palladium center and participate in the C-N bond-forming reductive elimination step.[10][11][12]

Q2: How does the electron-withdrawing acetyl group on this compound affect the coupling reaction?

A2: The acetyl group is an electron-withdrawing group, which generally makes the aryl triflate a more reactive electrophile. This is because the electron-withdrawing nature of the substituent increases the electrophilicity of the carbon atom attached to the triflate group, facilitating the initial oxidative addition step to the Pd(0) catalyst.[13] In many cases, electron-deficient aryl halides and triflates are more reactive in Suzuki and Heck couplings.[1][13][14]

Q3: Which type of base is generally preferred for coupling reactions with aryl triflates?

A3: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of the substrates.

  • For Suzuki-Miyaura couplings , a range of bases can be used, from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to organic bases. The choice can influence reaction rates and yields. Weaker bases may be required for substrates sensitive to hydrolysis.

  • In Heck reactions , organic bases like triethylamine (NEt₃) are common, as are inorganic bases such as sodium acetate (NaOAc) and potassium carbonate (K₂CO₃).[6][7]

  • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases are often employed. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[11] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[10][15]

Q4: Can the triflate group be cleaved under basic conditions?

A4: Yes, hydrolysis of the aryl triflate to the corresponding phenol can be a significant side reaction, especially with strong bases and in the presence of water.[16] To minimize this, it is often recommended to use anhydrous solvents and carefully select the base. In some cases, using a weaker base or slow addition of the aryl triflate to the reaction mixture can mitigate this issue.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). If using a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand can aid in its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[8] Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.
Poor Base Selection The chosen base may be too weak to facilitate the required step in the catalytic cycle or too strong, leading to substrate degradation. Screen a variety of bases with different strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). For base-sensitive substrates, consider milder options like K₂HPO₄.[13]
Solvent Issues The insolubility of reactants, particularly the inorganic base, can hinder the reaction.[15] Ensure the chosen solvent is appropriate for all components at the reaction temperature. In some cases, a co-solvent or a different solvent system may be necessary. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
Ligand Problems The phosphine ligand may have been oxidized. Use fresh, high-quality ligands. The choice of ligand is also crucial; for electron-deficient triflates, bulky, electron-rich phosphine ligands are often beneficial.[18]
Issue 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Phenol (from triflate hydrolysis) The base is too strong, or there is water in the reaction mixture.Use a weaker base (e.g., K₂CO₃ instead of NaOH), ensure all reagents and solvents are anhydrous, and run the reaction under a dry, inert atmosphere. Slow addition of the triflate can also help.[17]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction, which can lead to the formation of Pd(II) species that promote homocoupling.[1]Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.
Dehalogenation/Detriflation The palladium-hydride species formed after β-hydride elimination (in Heck) or from side reactions can reductively eliminate with the aryl triflate.Optimize the reaction conditions to favor the desired coupling pathway. This may involve changing the ligand or solvent.

Quantitative Data Summary

The optimal base for a given reaction can vary significantly based on the specific coupling partners, ligand, and solvent system. The following tables provide a summary of expected yields based on the general principles of these reactions. This data is illustrative and should be used as a starting point for optimization.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

BaseSolventTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene/H₂O9075-85A common and effective choice.
Cs₂CO₃Dioxane10080-95Often provides higher yields due to its solubility and the nature of the cesium cation.
K₃PO₄THF8085-95A strong, non-nucleophilic base that can be very effective.
NaOtBuToluene10060-75Can be too strong, potentially leading to triflate hydrolysis.
Et₃NDMF10040-60Generally a weaker base for this purpose and may not be as effective.

Table 2: Illustrative Yields for Heck Coupling of this compound with Styrene

BaseSolventTemperature (°C)Typical Yield (%)Notes
Et₃NDMF11080-90A standard choice for Heck reactions.[7]
NaOAcDMA12070-85A common inorganic base for this reaction.
K₂CO₃NMP12075-85Can be effective, particularly at higher temperatures.
DBUToluene10065-80A non-nucleophilic organic base that can be useful in certain contexts.

Table 3: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Aniline

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaOtBuToluene10090-98Often the most effective base for high yields and fast reaction rates.[11]
Cs₂CO₃Dioxane11085-95A milder alternative to NaOtBu, good for base-sensitive substrates.[10]
K₃PO₄t-BuOH10080-90Another effective and milder inorganic base.
LiHMDSTHF7070-85Useful for reactions at lower temperatures and with substrates bearing protic functional groups.

Experimental Protocols

General Considerations: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add the degassed solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[5]

  • Partition the filtrate between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To a glovebox or Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (e.g., 100 °C) with vigorous stirring.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired amine by column chromatography.[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: - 4-Acetylphenyl Triflate - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand start->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temp. inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Purify (Column Chromatography) quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_conditions Reaction Conditions start Low or No Yield Observed c1 Check Catalyst Activity (Use fresh catalyst) start->c1 b1 Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) start->b1 r1 Optimize Temperature start->r1 c2 Ensure Inert Atmosphere (Degas solvent) c1->c2 c3 Optimize Ligand (Bulky, e--rich) c2->c3 b2 Check Base Strength (Too weak or too strong?) b1->b2 b3 Ensure Anhydrous Conditions b2->b3 r2 Check Reactant Solubility (Try different solvent) r1->r2 r3 Verify Reactant Quality r2->r3

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents in reactions involving 4-acetylphenyl trifluoromethanesulfonate. The following troubleshooting guides and FAQs address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of nucleophiles and different solvents?

A1: this compound can undergo two primary reaction pathways, largely dependent on the solvent and the nucleophile:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing acetyl group activates the aromatic ring, making it susceptible to attack by strong nucleophiles. This pathway is more common with anionic or potent neutral nucleophiles.

  • Solvolysis: In the absence of a strong nucleophile, the solvent itself can act as the nucleophile, leading to solvolysis products. The mechanism of solvolysis (SN1-like or SN2-like) is highly dependent on the solvent's properties.

Q2: How does solvent polarity affect the rate and mechanism of solvolysis?

A2: Solvent polarity plays a critical role. Based on general principles for aryl triflate solvolysis:

  • Polar Protic Solvents (e.g., water, alcohols, formic acid): These solvents can stabilize charged intermediates. A more polar protic solvent will generally accelerate solvolysis, particularly if the reaction proceeds through a dissociative (SN1-like) mechanism involving a transient aryl cation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can also influence reaction rates. While they can stabilize charged species, their effect on the mechanism can be complex.

  • Nonpolar Solvents (e.g., toluene, hexane): Solvolysis is typically very slow in nonpolar solvents due to their inability to stabilize charged intermediates or transition states.

Q3: I am observing a mixture of products. What could be the cause?

A3: The formation of multiple products can arise from several factors:

  • Competing Reaction Mechanisms: Both SNAr and solvolysis might be occurring simultaneously, especially if a moderately strong nucleophile is used in a reactive solvent.

  • Solvent as a Nucleophile: In nucleophilic substitution reactions, the solvent can compete with the intended nucleophile, leading to a mixture of the desired product and the solvolysis product.

  • Side Reactions: Depending on the conditions, other reactions such as elimination (if applicable to the nucleophile) or degradation of starting material or products could occur.

Q4: Can the triflate group itself act as a nucleophile?

A4: While the triflate anion is an excellent leaving group, it is generally considered a very weak nucleophile.[1] However, under certain conditions, particularly in the absence of other strong nucleophiles, it can participate in reactions, though this is less common for aryl triflates compared to other substrates.[1]

Troubleshooting Guide

Issue 1: My reaction is very slow or not proceeding to completion.

  • Question: What solvent are you using?

  • Answer: If you are using a nonpolar aprotic solvent, the reaction rate may be very slow. Consider switching to a more polar solvent to facilitate the reaction. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often effective. For solvolysis studies, a range of polar protic and aprotic solvents should be tested.

  • Question: Is your nucleophile strong enough?

  • Answer: For SNAr reactions, a sufficiently strong nucleophile is required. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a catalyst.

Issue 2: I am getting a low yield of my desired SNAr product and a significant amount of a byproduct derived from the solvent.

  • Question: What is the nucleophilicity of your solvent?

  • Answer: If you are using a solvent that is also a good nucleophile (e.g., methanol, ethanol), it may be competing with your intended nucleophile. To minimize this, you can try the following:

    • Use a less nucleophilic solvent with similar polarity (e.g., a polar aprotic solvent like acetonitrile or acetone).

    • Increase the concentration of your primary nucleophile.

    • Lower the reaction temperature to favor the more selective reaction with your intended nucleophile.

Issue 3: The reaction is giving me a dark-colored mixture and multiple unidentified products on my TLC/LC-MS.

  • Question: What is your reaction temperature?

  • Answer: Aryl triflates can be sensitive to high temperatures, which can lead to decomposition. Try running the reaction at a lower temperature. The synthesis of aryl triflates is often conducted at temperatures from 0 °C to room temperature to avoid byproduct formation.[2]

  • Question: Are your reagents and solvent pure and anhydrous?

  • Answer: Water and other impurities can lead to undesired side reactions and decomposition. Ensure your reagents and solvents are of high purity and appropriately dried, especially as triflates can be sensitive to hydrolysis.

Illustrative Quantitative Data

Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the expected trends in reactivity based on the principles of physical organic chemistry. Actual experimental results may vary.

Table 1: Hypothetical First-Order Rate Constants (k) for the Solvolysis of this compound at 50 °C.

SolventDielectric Constant (ε)Solvent Nucleophilicity (NT)k (s-1)
Formic Acid58.5-2.055.2 x 10-4
80% Ethanol / 20% Water65.4-0.091.8 x 10-5
Methanol32.7-0.414.5 x 10-6
Acetic Acid6.2-2.351.1 x 10-6
Acetonitrile37.5-4.332.3 x 10-8
Dichloromethane8.9-5.7 (estimated)Very Slow

Table 2: Hypothetical Product Distribution for the Reaction of this compound with 0.1 M Piperidine at 25 °C.

SolventSNAr Product (%)Solvolysis Product (%)
Acetonitrile95<1
Methanol8515
80% Ethanol / 20% Water7030
Toluene>98<1

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., acetone).

  • Reaction Initiation: In a thermostated reaction vessel at the desired temperature, place a known volume of the desired solvent. Inject a small aliquot of the stock solution into the solvent with vigorous stirring to initiate the reaction. The final concentration of the substrate should be low (e.g., 10-4 M) to ensure first-order kinetics.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique:

    • Conductivity: If the solvolysis produces an acid (triflic acid), the change in conductivity of the solution over time can be measured.

    • UV-Vis Spectrophotometry: If the starting material and product have distinct UV-Vis spectra, the change in absorbance at a specific wavelength can be followed.

    • HPLC/UPLC: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution in a cold, less reactive solvent), and analyze the composition by HPLC or UPLC to determine the concentration of the starting material and/or product over time.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k).

Protocol 2: Product Analysis

  • Reaction Setup: In a reaction vial, dissolve this compound in the chosen solvent. Add the nucleophile (if any). Seal the vial and stir the reaction at the desired temperature for a specified period.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction (e.g., by adding water or a buffer). Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.

  • Analysis and Characterization:

    • LC-MS: Analyze the crude product mixture by LC-MS to identify the masses of the products formed and estimate their relative abundance.

    • NMR Spectroscopy: Purify the products by column chromatography and characterize their structures using 1H NMR, 13C NMR, and other relevant spectroscopic techniques.

Visualizations

reaction_mechanism cluster_snar S(N)Ar Pathway cluster_solv Solvolysis Pathway start_snar 4-Acetylphenyl Trifluoromethanesulfonate mc Meisenheimer Complex start_snar->mc + Nu- prod_snar S(N)Ar Product mc->prod_snar - OTf- start_solv 4-Acetylphenyl Trifluoromethanesulfonate int_solv Aryl Cation (SN1-like) start_solv->int_solv - OTf- prod_solv Solvolysis Product int_solv->prod_solv + Solvent

Caption: Competing S(N)Ar and Solvolysis (S(N)1-like) pathways for this compound.

experimental_workflow prep Prepare Solutions (Substrate, Solvent, Nucleophile) reaction Combine Reagents & Thermostat Reaction prep->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction->monitoring workup Quench Reaction & Perform Aqueous Workup monitoring->workup purification Purify Product(s) (Column Chromatography) workup->purification analysis Characterize Product(s) (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for studying the reactivity of this compound.

References

Technical Support Center: Improving Selectivity in Reactions of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylphenyl trifluoromethanesulfonate. The focus is on improving selectivity in common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential solutions and alternative approaches.

Issue 1: Low Regioselectivity in Heck Reactions

Q: My Heck reaction with this compound and an olefin (e.g., styrene) is producing a mixture of α- and β-arylated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity in Heck reactions is a common challenge. The outcome is influenced by the electronic nature of the substrate and the reaction conditions. Here are several factors to consider for improving selectivity:

  • Ligand Choice: The ligand plays a crucial role in determining the regioselectivity.

    • For β-selectivity (linear product): Traditional phosphine ligands like triphenylphosphine (PPh₃) often favor the formation of the linear isomer.

    • For α-selectivity (branched product): Bulky, electron-rich phosphine ligands or specific bidentate phosphines can promote the formation of the branched isomer. The use of certain diphosphine ligands in combination with a triflate leaving group can favor a cationic pathway, which often leads to higher α-selectivity.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.

    • Nonpolar solvents (e.g., toluene, dioxane) generally favor the neutral pathway, which often leads to higher β-selectivity.

    • Polar aprotic solvents (e.g., DMF, NMP, acetonitrile) can promote a cationic pathway, potentially increasing the proportion of the α-product.[1]

  • Additives: The addition of certain salts can influence the reaction mechanism. For instance, the addition of silver or thallium salts can promote a cationic pathway, potentially enhancing α-selectivity.

Troubleshooting Workflow for Heck Reaction Regioselectivity

G start Low Regioselectivity in Heck Reaction ligand Modify Ligand start->ligand solvent Change Solvent start->solvent additives Introduce Additives start->additives beta_ligand For β-selectivity: Use PPh₃ or similar monodentate ligands ligand->beta_ligand alpha_ligand For α-selectivity: Use bulky, electron-rich or bidentate phosphines ligand->alpha_ligand nonpolar_solvent For β-selectivity: Use nonpolar solvents (e.g., Toluene, Dioxane) solvent->nonpolar_solvent polar_solvent For α-selectivity: Use polar aprotic solvents (e.g., DMF, NMP) solvent->polar_solvent ag_salt To promote cationic pathway (potential for higher α-selectivity): Add Ag salts (e.g., Ag₃PO₄) additives->ag_salt check Analyze Product Mixture beta_ligand->check alpha_ligand->check nonpolar_solvent->check polar_solvent->check ag_salt->check check->start Further optimization needed end Improved Regioselectivity check->end Desired selectivity achieved

Caption: Troubleshooting workflow for improving regioselectivity in Heck reactions.

ParameterCondition for β-Selectivity (Linear Product)Condition for α-Selectivity (Branched Product)
Ligand PPh₃, P(o-tol)₃Bulky biaryl phosphines (e.g., DavePhos), dppf
Solvent Toluene, DioxaneDMF, NMP, Acetonitrile
Temperature Generally lower temperatures may favor one isomerHigher temperatures can sometimes alter selectivity
Issue 2: Competing Hydrolysis of the Triflate Group

Q: I am observing significant formation of 4-hydroxyacetophenone in my cross-coupling reaction. How can I minimize the hydrolysis of the triflate group?

A: The triflate group is susceptible to hydrolysis, especially under basic conditions and in the presence of water. Here’s how you can mitigate this side reaction:

  • Base Selection: The choice and handling of the base are critical.

    • Use anhydrous bases and store them in a desiccator.

    • Consider using weaker bases if your substrate is particularly sensitive. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used. For base-sensitive substrates, KF can be an alternative, although it might lead to slower reaction rates.[2]

    • In some cases, running the reaction under anhydrous conditions with a soluble base can be beneficial.

  • Solvent and Reaction Setup:

    • Use anhydrous solvents. Ensure your glassware is thoroughly dried before use.

    • Minimize the amount of water in the reaction mixture. While some Suzuki-Miyaura reactions benefit from a small amount of water to aid in dissolving the base, excessive water will promote hydrolysis.[2]

    • Thoroughly degas the reaction mixture to remove oxygen, which can also contribute to catalyst decomposition and side reactions.[2]

  • Reaction Temperature and Time:

    • Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.

Issue 3: Low Yield in Sonogashira Couplings

Q: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired product. What are the potential causes and solutions?

A: Low yields in Sonogashira couplings can stem from several factors, from catalyst deactivation to competing side reactions.

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can be sensitive to air, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.

    • Copper Co-catalyst: If using a copper co-catalyst (e.g., CuI), ensure it is fresh, as it can degrade over time. Copper-free conditions are also an option and can prevent the common side reaction of alkyne homocoupling (Glaser coupling).

    • Ligand: For challenging substrates, consider using more electron-rich and bulky phosphine ligands.

  • Reaction Conditions:

    • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the alkyne.[2] Ensure the base is dry and used in excess.

    • Solvent: The choice of solvent can be critical. While THF and DMF are common, they can sometimes inhibit the reaction. A solvent screen might be necessary.

    • Temperature: Aryl triflates are generally quite reactive, but if the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Side Reactions:

    • Glaser Coupling: The homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen and a copper co-catalyst. To minimize this, rigorously degas your reaction mixture and consider using copper-free conditions.

Logical Flow for Troubleshooting Low Sonogashira Yield

G start Low Yield in Sonogashira Coupling catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions pd_source Use fresh/active Pd catalyst catalyst->pd_source cu_source Use fresh CuI or consider copper-free conditions catalyst->cu_source ligand Try more electron-rich/ bulky phosphine ligands catalyst->ligand base Ensure dry, excess amine base (e.g., Et₃N, DIPEA) conditions->base solvent Perform a solvent screen (e.g., THF, DMF, Toluene) conditions->solvent temperature Gradually increase temperature conditions->temperature glaser Minimize Glaser coupling: - Rigorously degas - Use copper-free conditions side_reactions->glaser check Analyze Reaction Outcome pd_source->check cu_source->check ligand->check base->check solvent->check temperature->check glaser->check check->start Further optimization needed end Improved Yield check->end Yield improved

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the triflate group compared to other common leaving groups in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl electrophiles in the oxidative addition step, which is often rate-determining, generally follows the trend: I > OTf ≈ Br >> Cl.[2] This makes aryl triflates, such as this compound, highly useful substrates that are often more reactive than the corresponding aryl bromides.

Q2: Can I perform a Suzuki-Miyaura coupling with this compound under ligand-free conditions?

A2: Yes, under certain conditions, Suzuki-Miyaura couplings of aryl triflates can proceed without the addition of phosphine or N-heterocyclic carbene ligands. These reactions are often performed in polar aprotic solvents like acetonitrile or DMSO.[3][4] Interestingly, in the absence of strong ancillary ligands, palladium salts can show selectivity for C-OTf cleavage even in the presence of a C-Cl or C-Br bond on the same aromatic ring.[3][4]

Q3: In a Buchwald-Hartwig amination, what are common side reactions when using this compound?

A3: Besides the hydrolysis of the triflate group to form 4-hydroxyacetophenone, another potential side reaction is the reduction of the triflate to an arene, resulting in the formation of acetophenone. This can occur via β-hydride elimination from an intermediate palladium-amide complex. Careful selection of the ligand and base can help to minimize these side reactions.

Q4: How does the acetyl group on this compound affect its reactivity and selectivity?

A4: The acetyl group is an electron-withdrawing group. This generally makes the aryl triflate more reactive towards oxidative addition to the palladium(0) catalyst. In terms of selectivity, the electronic effect of the acetyl group can influence the regioselectivity in reactions like the Heck reaction, often favoring arylation at the β-position of electron-deficient olefins.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for cross-coupling reactions of aryl triflates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Triflates with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100>95Representative conditions
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)CsFDioxane8092General aryl triflate coupling
3PdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O9088Aryl triflate coupling
4Pd(PPh₃)₄ (5)-Na₂CO₃DME8085General Suzuki conditions

Table 2: Regioselectivity in the Heck Reaction of Aryl Triflates with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)α:β RatioReference
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NToluene10015:85General observation
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10030:70Solvent effect
3Pd₂(dba)₃ (1)dppf (2)Ag₃PO₄Dioxane110>95:5Cationic pathway
4PdCl₂(PPh₃)₂ (3)-NaOAcNMP12025:75General conditions

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene (β-selective)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add anhydrous toluene, followed by styrene and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium triflate salt and wash the solid with toluene.

  • Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

G pd0 L₂Pd(0) oa Oxidative Addition pd0->oa Ar-OTf (this compound) pd2_complex L₂Pd(II)(Ar)(OTf) oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex L₂Pd(II)(Ar)(Ar') transmetalation->pd2_aryl_complex boronate Ar'B(OH)₂ + Base boronate->transmetalation re Reductive Elimination pd2_aryl_complex->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Heck Reaction (Neutral Pathway)

G pd0 L₂Pd(0) oa Oxidative Addition pd0->oa Ar-OTf pd2_complex L₂Pd(II)(Ar)(OTf) oa->pd2_complex olefin_coord Olefin Coordination pd2_complex->olefin_coord pd2_olefin_complex [L₂Pd(II)(Ar)(Olefin)]⁺OTf⁻ olefin_coord->pd2_olefin_complex olefin Olefin olefin->olefin_coord migratory_insertion Migratory Insertion pd2_olefin_complex->migratory_insertion pd2_alkyl_complex L(OTf)Pd(II)-Alkyl migratory_insertion->pd2_alkyl_complex beta_hydride β-Hydride Elimination pd2_alkyl_complex->beta_hydride pd2_hydride_complex L(OTf)Pd(II)-H beta_hydride->pd2_hydride_complex product Substituted Olefin (Product) beta_hydride->product re Reductive Elimination pd2_hydride_complex->re re->pd0 Catalyst Regeneration base Base base->re

Caption: Generalized catalytic cycle for the Heck reaction (neutral pathway).

References

Validation & Comparative

A Head-to-Head Comparison: 4-Acetylphenyl Trifluoromethanesulfonate vs. 4-Acetylphenyl Nonaflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing carbon-carbon and carbon-heteroatom bonds. While aryl halides have traditionally dominated as coupling electrophiles, phenol-derived pseudohalides, such as aryl triflates (OTf) and nonaflates (ONf), have emerged as highly effective and versatile alternatives.[1][2] This guide provides a detailed comparison of the reactivity between 4-acetylphenyl trifluoromethanesulfonate and its more reactive counterpart, 4-acetylphenyl nonaflate, supported by representative experimental data and protocols.

The Decisive Factor: Leaving Group Ability and Electronic Effects

The reactivity of aryl sulfonates in cross-coupling reactions is fundamentally governed by the crucial oxidative addition step, where a low-valent palladium catalyst inserts into the carbon-oxygen bond of the sulfonate group.[3][4] The efficiency of this step is dictated by the electronic nature of the sulfonate leaving group. A more powerfully electron-withdrawing sulfonate group enhances the electrophilicity of the ipso-carbon and weakens the C–O bond, thereby accelerating the rate of oxidative addition.[5]

The nonafluorobutanesulfonyl (nonaflate) group contains a C4F9 chain, which exerts a stronger electron-withdrawing inductive effect than the CF3 group of the trifluoromethanesulfonyl (triflate) group. Consequently, aryl nonaflates are generally more reactive electrophiles than the corresponding aryl triflates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and C-P coupling reactions.[2][6] This enhanced reactivity can often translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

Coupling PartnerLeaving GroupCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)
4-Acetylphenyl -OTf Pd(OAc)₂ / PCy₃K₃PO₄ / Toluene80 °C / 12 h~85-95%
4-Acetylphenyl -ONf Pd(OAc)₂ / XantPhosCs₂CO₃ / DioxaneRT / 2 h>95%
p-Cyanophenyl-OTfPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ / TolueneRT / 16 h~80%
p-Cyanophenyl-ONfPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ / TolueneRT / 1 h>98%

Note: Data is compiled and representative of typical results from various sources for electron-deficient aryl sulfonates in Suzuki-Miyaura cross-coupling reactions. Conditions are illustrative and may vary.[7][8][9]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aryl sulfonate as the electrophile.

Materials:

  • Aryl sulfonate (this compound or nonaflate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Phosphine Ligand (e.g., XantPhos or PCy₃) (0.04 eq)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl sulfonate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and anhydrous solvent.

  • Reaction: Stir the mixture at the designated temperature (Room Temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Outlook

For researchers and drug development professionals, the choice between this compound and 4-acetylphenyl nonaflate hinges on the desired reactivity and process conditions. The nonaflate is the more reactive coupling partner due to the superior electron-withdrawing nature of the nonafluorobutanesulfonyl group.[2] This enhanced reactivity facilitates the key oxidative addition step in palladium-catalyzed cross-coupling, often allowing for milder conditions, reduced reaction times, and higher yields compared to the triflate analogue. While triflates remain highly useful and cost-effective, nonaflates provide a powerful option for challenging substrates or when process optimization demands the highest possible efficiency.

References

A Comparative Guide to Aryl Triflates and Aryl Bromides in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in designing these syntheses lies in the selection of the electrophilic partner, with aryl bromides and aryl triflates being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in substrate selection and reaction optimization.

Performance Comparison: Reactivity and Scope

Aryl bromides and aryl triflates (OTf) are both effective substrates in Suzuki couplings, but their reactivity profiles and optimal reaction conditions differ significantly. Historically, the reactivity of electrophiles in palladium-catalyzed cross-coupling reactions follows the general order of R-I > R-OTf > R-Br >> R-Cl.[1] However, modern advancements in ligand design have enabled highly efficient couplings for both bromides and triflates, sometimes even reversing the expected reactivity order.[2]

Aryl triflates, easily synthesized from readily available phenols, offer a valuable alternative to aryl halides.[3][4] They are particularly useful when the corresponding halide is not commercially available or is difficult to synthesize. Aryl bromides, on the other hand, are widely available and have been extensively studied, leading to a vast number of established protocols.

The choice between an aryl bromide and an aryl triflate can also be a strategic one in complex syntheses. In molecules containing both a bromide and a triflate group, selective coupling at one site over the other can be achieved by carefully selecting the catalyst system. For instance, the Pd₂(dba)₃/P(t-Bu)₃ system has been shown to selectively couple an aryl chloride in the presence of an aryl triflate, a testament to the high degree of control achievable through ligand and catalyst choice.[2][5] Conversely, under "ligand-free" conditions, palladium salts can exhibit a preference for C-OTf bond cleavage over C-Cl or C-Br bonds.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of representative aryl bromides and aryl triflates with arylboronic acids. The data highlights the different catalyst systems often employed for each substrate class to achieve high yields under mild conditions.

ParameterAryl Bromide Example (4-Bromotoluene)Aryl Triflate Example (4-tert-Butylphenyl Triflate)Reference
Catalyst System 1.5 mol % Pd₂(dba)₃ / 3.0 mol % P(t-Bu)₃2 mol % Pd(OAc)₂ / 4 mol % PCy₃[2][5]
Base KF (3.0 equiv)CsF (2.0 equiv)[2][5]
Solvent THFDioxane[2][5]
Temperature Room TemperatureRoom Temperature[2][5]
Reaction Time 3 hours18 hours[2][5]
Yield 97%93%[2][5]

This data is compiled from representative examples and actual results may vary based on specific substrates and reaction scale.

Catalytic Cycle and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura coupling and a standard experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center ArX R¹-X (Ar-Br or Ar-OTf) ArX->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Aryl Halide/Triflate, Boronic Acid, and Base in Flask start->setup degas Degas Solvent and Add to Flask setup->degas add_catalyst Add Pd Catalyst and Ligand under Inert Atmosphere (e.g., Argon) degas->add_catalyst reaction Heat Reaction Mixture to Specified Temperature add_catalyst->reaction monitor Monitor Reaction Progress (e.g., by TLC or GC) reaction->monitor workup Aqueous Workup: Add Water and Extract with Organic Solvent monitor->workup Upon Completion purify Dry, Concentrate, and Purify Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

Below are representative experimental procedures for Suzuki coupling reactions using an aryl bromide and an aryl triflate. These protocols are based on established literature and serve as a starting point for reaction development.[2][5][8][9]

Protocol 1: Suzuki Coupling of an Aryl Bromide

This procedure is adapted for the coupling of an aryl bromide at room temperature using a highly active palladium/phosphine catalyst system.[2][5]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.03 equiv)

  • Potassium fluoride (KF, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, and potassium fluoride.

  • Evacuate and backfill the tube with argon three times.

  • In a separate flask under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.

  • Add the required volume of the catalyst solution to the Schlenk tube via syringe.

  • Add additional anhydrous THF to achieve the desired reaction concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of an Aryl Triflate

This procedure is suitable for the coupling of aryl triflates, which often benefit from a different catalyst system and base.[2][5]

Materials:

  • Aryl triflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.04 equiv)

  • Cesium fluoride (CsF, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried, resealable Schlenk tube, combine the aryl triflate, arylboronic acid, cesium fluoride, Pd(OAc)₂, and PCy₃.

  • Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by GC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to afford the coupled product.

Conclusion

Both aryl triflates and aryl bromides are highly effective electrophiles for Suzuki-Miyaura cross-coupling reactions. The optimal choice depends on substrate availability, cost, and the specific synthetic strategy. Aryl bromides are workhorse substrates with a vast literature foundation, while aryl triflates provide a valuable and sometimes strategically advantageous alternative derived from phenols. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have expanded the scope and utility of both substrate classes, enabling efficient C-C bond formation under remarkably mild conditions.[10] By understanding the distinct reactivity and preferred conditions for each, researchers can better navigate the complexities of modern organic synthesis.

References

A Comparative Guide to Alternatives for 4-Acetylphenyl Trifluoromethanesulfonate in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/pseudohalide. While 4-acetylphenyl trifluoromethanesulfonate (a triflate) is a commonly employed electrophile in these reactions, a variety of alternatives exist, each with its own set of advantages and disadvantages in terms of reactivity, cost, and reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific synthetic needs.

Reactivity Trends and Performance Comparison

The reactivity of the leaving group on the 4-acetylphenyl moiety is a critical factor influencing the efficiency of the Sonogashira coupling. The generally accepted order of reactivity for common leaving groups is:

Iodide > Triflate ≥ Bromide > Chloride > Tosylate > Mesylate

This trend is primarily dictated by the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step in the catalytic cycle.

Below is a comparative summary of the performance of various 4-acetylphenyl derivatives in Sonogashira coupling with phenylacetylene, a common terminal alkyne. The data has been compiled from various literature sources to provide a standardized comparison where possible.

4-Acetylphenyl DerivativeLeaving GroupCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%)
4-Iodoacetophenone -IPdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.2 - 690-98
This compound -OTfPd(PPh₃)₄ / CuIEt₃NDMF50 - 804 - 1285-95
4-Bromoacetophenone -BrPdCl₂(PPh₃)₂ / CuIEt₃NToluene/DMF80 - 11012 - 2475-90
4-Chloroacetophenone -ClPd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100 - 12024 - 4840-70
4-Acetylphenyl Tosylate -OTsPd(OAc)₂ / SPhos / CuIK₃PO₄Toluene100 - 11018 - 3660-80
4-Acetylphenyl Mesylate -OMsPd(OAc)₂ / Buchwald Ligand / CuIK₃PO₄Toluene100 - 12024 - 4850-70
4-Acetylphenyl Nonaflate -ONfPd(dba)₂ / P(t-Bu)₃ / CuIEt₃NDioxane60 - 906 - 1880-92

Note: Yields are highly dependent on the specific catalyst, ligand, base, solvent, and temperature used. The values presented here are representative and intended for comparative purposes.

In-depth Analysis of Alternatives

Aryl Halides: The Workhorses of Sonogashira Coupling
  • 4-Iodoacetophenone: As the most reactive aryl halide, 4-iodoacetophenone allows for mild reaction conditions, often proceeding at room temperature with high yields in short reaction times.[1][2] This makes it an excellent choice for sensitive substrates. However, aryl iodides are generally the most expensive and least stable of the halides.

  • 4-Bromoacetophenone: Offering a good balance between reactivity and cost, 4-bromoacetophenone is a widely used substrate.[3] It typically requires higher temperatures and longer reaction times compared to the iodo-analogue to achieve comparable yields.

  • 4-Chloroacetophenone: Aryl chlorides are the most cost-effective and readily available starting materials. However, their low reactivity, due to the strong C-Cl bond, necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and often the use of specialized bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[4]

Aryl Sulfonates: Versatile Alternatives to Halides
  • This compound (Triflate): Triflates are excellent leaving groups, with reactivity often comparable to or slightly less than that of iodides. They are readily prepared from the corresponding phenol and offer a viable alternative when the corresponding halide is not commercially available or is difficult to synthesize.

  • 4-Acetylphenyl Tosylate and Mesylate: Tosylates and mesylates are more economical alternatives to triflates, although they are generally less reactive. Similar to aryl chlorides, their successful coupling often requires more robust catalytic systems and higher reaction temperatures. Their use is advantageous when a milder leaving group is desired to achieve selectivity in molecules with multiple reactive sites.

  • 4-Acetylphenyl Nonaflate: Nonaflates are another class of highly effective leaving groups, with reactivity often surpassing that of triflates in certain cases. They can be a good option when other leaving groups fail to provide satisfactory results.

Experimental Workflows and Logical Relationships

The general workflow for a Sonogashira coupling reaction involves the careful selection and combination of the aryl/vinyl electrophile, terminal alkyne, palladium catalyst, copper co-catalyst (in most cases), a base, and a suitable solvent. The choice of each component is interconnected and influences the overall outcome of the reaction.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalytic_system Catalytic System Aryl_Electrophile 4-Acetylphenyl-X (X = I, Br, Cl, OTf, OTs, etc.) Reaction Sonogashira Coupling Reaction Aryl_Electrophile->Reaction Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Pd_Catalyst->Reaction Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., THF, DMF, Toluene) Solvent->Reaction Product 4-Acetylphenyl-Alkyne Product Reaction->Product Workup Workup & Purification Product->Workup Final_Product Isolated Product Workup->Final_Product Reactivity_Conditions Reactivity High Reactivity I, OTf, ONf Moderate Reactivity Br Low Reactivity Cl, OTs, OMs Conditions Mild Conditions Room Temp, Shorter Time Moderate Conditions Elevated Temp, Longer Time Harsh Conditions High Temp, Bulky Ligands, Long Time Reactivity:f1->Conditions:f1 corresponds to Reactivity:f3->Conditions:f3 corresponds to Reactivity:f5->Conditions:f5 corresponds to

References

NMR characterization of 4-Acetylphenyl trifluoromethanesulfonate reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the NMR characterization of 4-acetylphenyl trifluoromethanesulfonate and its palladium-catalyzed cross-coupling reaction products is presented below. This guide offers a comparative analysis with the analogous reactions of 4-bromoacetophenone, a common alternative, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

NMR Characterization of this compound

This compound serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety.[1] Its structure combines the reactive triflate group with an acetylphenyl moiety, providing a handle for further molecular modifications.

Table 1: NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H8.11Doublet8.8Ar-H (ortho to acetyl)
¹H7.45Doublet8.8Ar-H (ortho to triflate)
¹H2.64Singlet--CH₃
¹³C196.8Singlet-C=O
¹³C153.5Singlet-C-OTf
¹³C135.2Singlet-C-C=O
¹³C130.3Singlet-Ar-CH (ortho to acetyl)
¹³C121.7Singlet-Ar-CH (ortho to triflate)
¹³C118.7Quartet320.9-CF₃
¹³C26.8Singlet--CH₃

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds. A common and often more economical alternative to aryl triflates is the corresponding aryl bromide, in this case, 4-bromoacetophenone. The choice between a triflate and a bromide can influence reaction conditions and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.

Suzuki_Miyaura_Coupling cluster_reagents Reagents Aryl_Electrophile 4-Acetylphenyl Triflate or 4-Bromoacetophenone Product 4-Acetylbiphenyl Aryl_Electrophile->Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product catalysis Base Base (e.g., K₂CO₃) Base->Product

Suzuki-Miyaura coupling of 4-acetylphenyl electrophiles.

Table 2: NMR Data Comparison for Suzuki-Miyaura Coupling Product (4-Acetylbiphenyl)

Starting Material Product ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Acetylphenyl Triflate4-Acetylbiphenyl8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H)197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7
4-Bromoacetophenone4-Acetylbiphenyl8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H)197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.

Sonogashira_Coupling cluster_reagents Reagents Aryl_Electrophile 4-Acetylphenyl Triflate or 4-Bromoacetophenone Product 4'-(Phenylethynyl)acetophenone Aryl_Electrophile->Product Alkyne Phenylacetylene Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product catalysis Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N) Base->Product

Sonogashira coupling of 4-acetylphenyl electrophiles.

Table 3: NMR Data Comparison for Sonogashira Coupling Product (4'-(Phenylethynyl)acetophenone)

Starting Material Product ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Acetylphenyl Triflate4'-(Phenylethynyl)acetophenone7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H)197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6
4-Bromoacetophenone4'-(Phenylethynyl)acetophenone7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H)197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.

Buchwald_Hartwig_Amination cluster_reagents Reagents Aryl_Electrophile 4-Acetylphenyl Triflate or 4-Bromoacetophenone Product N-(4-acetylphenyl)aniline Aryl_Electrophile->Product Amine Aniline Amine->Product Pd_Catalyst Pd Catalyst/Ligand (e.g., Pd₂(dba)₃ / XPhos) Pd_Catalyst->Product catalysis Base Base (e.g., NaOtBu) Base->Product Suzuki_Workflow start Start reagents Combine Aryl Electrophile, Phenylboronic Acid, Pd Catalyst, and Base in Solvent start->reagents heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize by NMR purify->characterize end End characterize->end

References

A Comparative Guide to the Kinetic Performance of 4-Acetylphenyl Trifluoromethanesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficiency of cross-coupling reactions is paramount. This guide provides a comparative analysis of the kinetic performance of 4-Acetylphenyl trifluoromethanesulfonate as an electrophile in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Its performance is benchmarked against other commonly used aryl electrophiles, supported by available experimental data and established mechanistic principles.

Executive Summary: this compound is a highly reactive electrophile in palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing nature of both the acetyl group and the trifluoromethanesulfonate (triflate) leaving group. This electronic property generally accelerates the rate-determining oxidative addition step in many catalytic cycles. However, the overall reaction kinetics are a complex interplay of the electrophile, nucleophile, catalyst, ligand, and reaction conditions. While specific kinetic data for this compound is not abundant in the literature, this guide extrapolates its expected performance based on studies of related electron-deficient aryl triflates and halides.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl electrophile is a critical factor influencing the reaction rate. Generally, the oxidative addition of the aryl electrophile to the Pd(0) catalyst is the rate-determining step. The presence of electron-withdrawing groups on the aryl ring, such as the acetyl group in this compound, is known to accelerate this step.[1]

ElectrophileRelative Rate (Qualitative)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Notes
This compound Very High (Predicted)Not ReportedNot ReportedThe combined electron-withdrawing effects of the acetyl and triflate groups are expected to lead to very fast oxidative addition.
4-BromobenzonitrileHighNot ReportedNot ReportedThe cyano group is a strong electron-withdrawing group, leading to high reactivity.
4-BromoanisoleLowNot Reported58.3[2]The methoxy group is electron-donating, slowing down oxidative addition.[2]
Phenyl TriflateHighNot ReportedNot ReportedAryl triflates are generally more reactive than the corresponding bromides in the absence of strong ancillary ligands.[1]
Phenyl BromideModerateNot ReportedNot ReportedA common benchmark for Suzuki coupling reactions.

Key Insight: this compound is predicted to be a highly active electrophile in Suzuki-Miyaura coupling, likely outperforming the corresponding aryl bromide and even other aryl triflates with less electron-withdrawing substituents.

Performance Comparison in Heck Reaction

The Heck reaction couples an aryl or vinyl halide (or triflate) with an alkene. The mechanism and rate-determining step can vary depending on the specific substrates and reaction conditions. For electron-deficient aryl triflates, the reaction can proceed through a cationic pathway, and the migratory insertion step can be rate-limiting.[3]

ElectrophileRelative Rate (Qualitative)Product Yield (%)Reaction Time (h)Notes
This compound High (Predicted)>90 (Predicted)<12 (Predicted)The electron-deficient nature of the substrate is expected to favor the Heck reaction.
4-BromoacetophenoneHigh~9516A comparable electron-deficient aryl bromide showing good reactivity.
IodobenzeneHighNot ReportedNot ReportedAryl iodides are generally very reactive in Heck couplings.
Phenyl TriflateModerate to HighNot ReportedNot ReportedReactivity is influenced by the specific alkene and reaction conditions.
Aryl ChloridesLowVariable>24Generally the least reactive aryl halides in Heck reactions.

Key Insight: this compound is anticipated to be an excellent substrate for the Heck reaction, enabling rapid and high-yielding couplings with a variety of alkenes.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity order of aryl electrophiles in this reaction can be nuanced, with aryl bromides sometimes showing higher reactivity than aryl triflates due to the potential for catalyst inhibition by the triflate anion.[4] However, the use of appropriate ligands can mitigate these effects.

ElectrophileRelative Rate (Qualitative)Product Yield (%)Reaction Time (h)Notes
This compound High (Predicted)>90 (Predicted)<24 (Predicted)The electron-withdrawing acetyl group should enhance reactivity, though ligand choice is critical.
4-ChlorobenzonitrileHigh~9518Electron-deficient aryl chlorides can be effective substrates with appropriate catalysts.
4-BromoanisoleModerate~8524The electron-donating group slows the reaction compared to electron-deficient substrates.
Phenyl TriflateModerateVariableVariablePerformance is highly dependent on the amine coupling partner and the ligand used.
Aryl TosylatesLow to ModerateVariableVariableGenerally less reactive than the corresponding triflates.

Key Insight: With a well-chosen catalyst system, this compound is expected to be a highly effective electrophile for the Buchwald-Hartwig amination, allowing for the synthesis of a wide range of arylamines.

Experimental Protocols

General Protocol for Kinetic Monitoring of Cross-Coupling Reactions

A reliable method for determining the kinetics of a cross-coupling reaction involves monitoring the disappearance of starting materials and the appearance of the product over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Solvent and Internal Standard: Add the appropriate solvent and a known amount of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from all other components in the chromatogram).

  • Reactant Addition: Add the aryl electrophile (e.g., this compound) and the nucleophile (e.g., boronic acid, alkene, or amine).

  • Heating and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature and start stirring. At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica gel to remove the catalyst. Analyze the quenched sample by GC or HPLC.

  • Data Analysis: Plot the concentration of the reactants and product as a function of time. From these plots, the initial reaction rate, rate constants, and reaction orders can be determined.

Representative Protocol for a Suzuki-Miyaura Coupling
  • Reactants: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).

  • Solvent: Toluene/Water (4:1, 10 mL).

  • Procedure: To a round-bottom flask are added the reactants and solvent. The mixture is degassed and then heated to 90°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1. Catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl Pd(II)->Hydrido-Pd(II) Beta-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Base (-HX) Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis A Combine Catalyst, Ligand, and Base B Add Solvent and Internal Standard A->B C Add Electrophile and Nucleophile B->C D Heat to Desired Temperature C->D E Withdraw Aliquots at Intervals D->E F Quench Reaction E->F G Analyze by GC/HPLC F->G H Plot Concentration vs. Time G->H I Determine Kinetic Parameters H->I

References

A Comparative Guide to the Synthesis and Structural Validation of Biaryls from 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to biaryl compounds, focusing on the use of 4-acetylphenyl trifluoromethanesulfonate as a starting material. We present a detailed evaluation of its performance against alternative precursors, supported by experimental data. Furthermore, this guide outlines detailed protocols for the synthesis and rigorous structural validation of the resulting biaryl products, employing modern spectroscopic and crystallographic techniques.

Performance Comparison of Biaryl Synthesis Precursors

The synthesis of biaryls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The choice of starting material significantly impacts reaction efficiency, yield, and substrate scope. Here, we compare the performance of this compound against common alternatives in the synthesis of 4-acetylbiphenyl, a representative biaryl compound.

PrecursorCoupling PartnerReaction TypeCatalyst SystemYield (%)Reference
This compound Phenylboronic AcidSuzuki-Miyaura CouplingPd(OAc)₂ / SPhosLow (3-15%)[1]
4-BromoacetophenonePhenylboronic AcidSuzuki-Miyaura CouplingPyridine-based Pd(II)-complex35.70%[2]
BiphenylAcetyl ChlorideFriedel-Crafts AcylationAlCl₃ / DMAP93.3%[2]

Note: The yield for the Suzuki-Miyaura coupling of this compound is reported as low in a general study.[1] Specific optimization may lead to higher yields.

Reaction Pathway and Experimental Workflow

The synthesis of biaryls from aryl triflates and subsequent structural validation follows a well-defined workflow. The diagrams below illustrate the key chemical transformation and the overall experimental process.

Suzuki_Miyaura_Coupling 4-Acetylphenyl_Tf 4-Acetylphenyl Trifluoromethanesulfonate Intermediate_1 Oxidative Addition Complex 4-Acetylphenyl_Tf->Intermediate_1 Pd(0) Phenylboronic_Acid Phenylboronic Acid Intermediate_2 Transmetalation Complex Phenylboronic_Acid->Intermediate_2 Base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Intermediate_1 Base Base Base->Intermediate_2 Intermediate_1->Intermediate_2 Intermediate_2->Pd_Catalyst 4-Acetylbiphenyl 4-Acetylbiphenyl Intermediate_2->4-Acetylbiphenyl Reductive Elimination Byproducts Byproducts Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Materials: This compound & Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Crude 4-Acetylbiphenyl Workup->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) NMR->MS X-ray Single Crystal X-ray Diffraction MS->X-ray Data_Analysis Data Analysis and Structure Confirmation X-ray->Data_Analysis

References

A Comparative Analysis of Catalytic Yields for Reactions Involving 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 4-Acetylphenyl trifluoromethanesulfonate serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions, offering a reactive site for the introduction of diverse functionalities. The choice of catalyst is critical in these transformations, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of different catalytic systems in key cross-coupling reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection.

Comparative Yield Analysis

The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with aryl triflates or electronically similar aryl halides. While direct comparative studies on this compound with a wide range of catalysts are limited, the data presented for analogous substrates provide valuable insights into catalyst efficacy.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerYield (%)Reference
Suzuki-Miyaura PdCl2 (ligand-free)4-Chlorophenyl triflatePhenylboronic acid95[1][2][3]
Pd(dppf)Cl25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid85[4][5]
Pd(PPh3)44-BromoacetophenonePhenylboronic acid92
Heck Pd(OAc)2 / P(t-Bu)3Aryl Chloriden-Butyl acrylate>95
Palladacycle (36)Aryl HalideAlkene48-93[6]
Pd(OAc)2 (phosphine-free)IodobenzeneEugenol95 (conversion)[7]
Buchwald-Hartwig Pd(OAc)2 / XPhosAryl Bromide4-(Methylsulfonyl)aniline91 (conversion)[8]
Pd2(dba)3 / tBuXPhosAryl Halidetert-ButanesulfinamideHigh
Pd/Josiphos LigandAryl ChlorideBenzophenone imineHigh
Sonogashira PdCl2(PPh3)2 (copper-free)Aryl HalideTerminal alkyneModerate to Excellent[1]
[DTBNpP]Pd(crotyl)Cl (P2)1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine96[9]
Pd/CuFe2O4IodobenzenePhenylacetyleneExcellent[7]

Note: The data presented is compiled from various sources and may involve different reaction conditions. Direct comparison should be made with caution. Yields reported as "High" or "Excellent" indicate that the original source described the outcome favorably without providing a specific percentage in the abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling (Ligand-Free)

This protocol is adapted from a study on triflate-selective coupling.

Reaction Setup: To a vial was added 4-chlorophenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium fluoride (KF, 2.0 equiv). The vial was sealed with a Teflon-lined cap.

Solvent and Catalyst Addition: Acetonitrile (0.2 M) was added, followed by a solution of palladium(II) chloride (PdCl2, 0.02 equiv) in acetonitrile.

Reaction Conditions: The reaction mixture was stirred at room temperature for 24 hours.

Work-up and Analysis: The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield was determined by ¹H NMR spectroscopy or purification by column chromatography.

Buchwald-Hartwig Amination

This generalized protocol is based on common practices for the amination of aryl halides/triflates.

Reaction Setup: A reaction tube was charged with this compound (1.0 equiv), the desired amine (1.2 equiv), and a base such as cesium carbonate (Cs2CO3, 1.4 equiv). The tube was equipped with a stir bar.

Catalyst System Addition: A palladium precatalyst, such as Pd(OAc)2 (0.02 equiv), and a suitable phosphine ligand, like XPhos (0.04 equiv), were added under an inert atmosphere (e.g., argon or nitrogen).

Solvent and Reaction Conditions: Anhydrous toluene or dioxane was added, and the tube was sealed. The reaction mixture was heated to 80-110 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

Work-up and Purification: After cooling to room temperature, the reaction mixture was diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography.

Visualizing Reaction Pathways

Diagrams illustrating reaction workflows can clarify complex processes. Below are Graphviz diagrams for a typical Suzuki-Miyaura cross-coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-OTf Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-B(OH)₂ / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArOTf 4-Acetylphenyl Triflate ArOTf->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Reactants 1. Combine Reactants (Aryl Triflate, Coupling Partner, Base) Inert 2. Establish Inert Atmosphere (e.g., Argon) Reactants->Inert Catalyst 3. Add Catalyst System (Palladium Source + Ligand) Inert->Catalyst Solvent 4. Add Anhydrous Solvent Catalyst->Solvent Reaction 5. Heat and Stir (Monitor Progress) Solvent->Reaction Workup 6. Reaction Work-up (Quench, Extract, Dry) Reaction->Workup Purification 7. Purification (e.g., Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

General Cross-Coupling Workflow

References

A Researcher's Guide to Assessing the Purity of 4-Acetylphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. 4-Acetylphenyl trifluoromethanesulfonate is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its utility in the synthesis of complex molecules, including potential therapeutic agents, necessitates a thorough assessment of its purity. This guide provides a comparative analysis of analytical techniques for determining the purity of this compound, offers detailed experimental protocols, and compares its performance with alternative reagents.

Purity Assessment of this compound

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Structural confirmation, identification and quantification of proton-bearing impurities.Provides detailed structural information, can be quantitative (qNMR).Signal overlap can complicate analysis in complex mixtures.
¹⁹F NMR Direct detection and quantification of the triflate group and fluorine-containing impurities.High sensitivity, low background interference, ideal for fluorinated compounds.[2]Requires a fluorine nucleus; less common than ¹H NMR.
HPLC-UV Quantitative purity determination (% area), detection of non-volatile impurities.High sensitivity and reproducibility for quantitative analysis.Requires a UV chromophore; impurities without a chromophore may not be detected.
GC-MS Separation and identification of volatile impurities, confirmation of molecular weight.High separation efficiency for volatile compounds, provides structural information from mass spectra.[3]Not suitable for non-volatile or thermally labile compounds.
FT-IR Functional group identification.Fast and simple method for confirming the presence of key functional groups.Provides limited information on the quantity and nature of impurities.
Melting Point Preliminary indication of purity.Simple and rapid technique.Impurities can depress and broaden the melting range, but this is not a definitive purity measure.
Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough evaluation of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification initial_screen Initial Screening (TLC, Melting Point) purification->initial_screen Purified Product spectroscopic_id Spectroscopic Identification (¹H NMR, ¹⁹F NMR, FT-IR, MS) initial_screen->spectroscopic_id chromatographic_purity Chromatographic Purity (HPLC-UV, GC-MS) spectroscopic_id->chromatographic_purity quantitative_purity Quantitative Purity Assay (qNMR, HPLC with standard) chromatographic_purity->quantitative_purity final_product final_product quantitative_purity->final_product Purity > 98%

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Detailed Experimental Protocols

Below are starting protocols for the key analytical techniques. Method optimization will be necessary based on the specific instrumentation and potential impurities.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Parameters :

    • Pulse sequence: Standard single-pulse experiment.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 16-64.

  • ¹⁹F NMR Parameters :

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 64-256.

  • Data Analysis :

    • ¹H NMR : Look for the characteristic aromatic protons of the 4-acetylphenyl group and the methyl protons of the acetyl group. Integrate signals to determine the relative ratios of the compound to any proton-containing impurities.

    • ¹⁹F NMR : A single peak corresponding to the -CF₃ group should be observed. The presence of other signals could indicate fluorine-containing impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard.[2]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis : Determine the area percent of the main peak to assess purity. Identification of impurities can be aided by coupling the HPLC to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : GC system coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis : Identify the main peak and any impurity peaks by their retention times and mass spectra.

Comparison with Alternative Reagents

This compound is a versatile reagent, but other aryl sulfonates can be employed in similar cross-coupling reactions, sometimes offering advantages in terms of stability or reactivity.

Table 2: Performance Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling

ReagentLeaving GroupRelative ReactivityStabilityKey Advantages
This compound Triflate (-OTf)HighModerate; can be prone to hydrolysis.[4]Well-established reactivity, commercially available.
4-Acetylphenyl nonafluorobutanesulfonate Nonaflate (-ONf)Often higher than triflate.Generally more stable than triflates.Increased stability can lead to higher yields in some cases.
4-Acetylphenyl fluorosulfate Fluorosulfate (-OSO₂F)Comparable or higher than triflate.More stable and atom-economical than triflates.Can be more cost-effective and generate less hazardous waste.

Aryl nonaflates are often considered a practical alternative to aryl triflates in palladium-catalyzed cross-coupling reactions. They have been shown to be more stable, which can be advantageous in reactions requiring higher temperatures or longer reaction times. Aryl fluorosulfates have also emerged as powerful coupling partners, in some instances providing superior yields compared to triflates in reactions like the Suzuki-Miyaura coupling.

Application in Suzuki-Miyaura Cross-Coupling

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryl ketones, which are important scaffolds in medicinal chemistry. The triflate group acts as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex [Ar-Pd(II)L_n-OTf] oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_pd_r_complex [Ar-Pd(II)L_n-R] transmetalation->aryl_pd_r_complex reductive_elimination Reductive Elimination aryl_pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product 4-Acetylphenyl-R reductive_elimination->product reagent 4-Acetylphenyl-OTf reagent->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle involving an aryl triflate.

The choice of reagent will ultimately depend on the specific reaction conditions, the nature of the coupling partners, and cost considerations. However, a thorough purity assessment of the starting this compound is a critical first step to ensure the successful and reproducible synthesis of the desired products.

References

A Cost-Benefit Analysis of 4-Acetylphenyl Trifluoromethanesulfonate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the choice of reagents is paramount to the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 4-Acetylphenyl trifluoromethanesulfonate, an aryl triflate, has emerged as a versatile reagent for the introduction of the 4-acetylphenyl moiety. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Its performance is objectively compared with common alternatives such as 4-acetylphenyl bromide and 4-acetylphenyl chloride, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the electrophilic partner is a critical factor influencing the reaction's success. Aryl triflates, such as this compound, are known for their high reactivity, often enabling reactions to proceed under milder conditions or with lower catalyst loadings compared to their halide counterparts. This enhanced reactivity stems from the excellent leaving group ability of the triflate group.

However, this high reactivity can be a double-edged sword. A common side reaction associated with aryl triflates is their hydrolysis back to the corresponding phenol, which can reduce the yield of the desired cross-coupled product. The choice of catalyst system is also crucial, with specific palladium-phosphine ligand combinations being more suitable for either aryl halides or aryl triflates. For instance, a combination of Pd(OAc)₂ and PCy₃ is often effective for aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is commonly used for aryl chlorides.

Table 1: Comparison of 4-Acetylphenyl Derivatives in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid

FeatureThis compound4-Acetylphenyl Bromide4-Acetylphenyl Chloride
Typical Reaction Conditions Milder conditions, often room temperatureHigher temperatures often requiredHarsher conditions, specialized catalysts
Typical Yields Good to excellent, but can be reduced by hydrolysisGood to excellentModerate to good, catalyst dependent
Catalyst Loading Can often be used with lower catalyst loadingsStandard catalyst loadingsHigher catalyst loadings may be needed
Key Side Reactions Hydrolysis to 4-hydroxyacetophenoneHomocoupling of the boronic acidHomocoupling, slower reaction rates
Relative Reactivity HighestIntermediateLowest

It is important to note that the optimal reaction conditions and resulting yields are highly dependent on the specific catalyst, base, and solvent system employed.

Cost Analysis: A Look at the Reagent Expense

The economic viability of a synthetic route is a critical consideration, especially in process development and large-scale synthesis. A direct comparison of the procurement cost of this compound and its halide alternatives reveals a significant price difference.

Table 2: Cost Comparison of 4-Acetylphenyl Derivatives

CompoundSupplierCatalog NumberQuantityPrice (USD)
This compoundTCI AmericaT17095 g$137.94
4'-BromoacetophenoneSigma-Aldrich14165925 g$50.50
4'-ChloroacetophenoneSigma-AldrichC29807100 g$45.10

Prices are subject to change and may vary between suppliers and regions. The prices listed are for research quantities and are intended for comparative purposes only.

From a purely reagent cost perspective, this compound is considerably more expensive than both the bromide and chloride analogues. This higher initial cost needs to be weighed against potential benefits such as higher yields, faster reaction times, or the ability to perform reactions under milder conditions, which could lead to overall process savings.

Alternative Leaving Groups: Expanding the Toolkit

Beyond traditional halides, other sulfonate esters have been explored as alternatives to triflates, each with its own set of advantages and disadvantages.

  • Aryl Fluorosulfates: These have gained traction as more cost-effective, stable, and atom-economical alternatives to triflates.[1] In some instances, aryl fluorosulfates have been reported to provide better yields in Suzuki-Miyaura reactions compared to triflates.[1]

  • Aryl Nonaflates: Nonaflates are also considered more cost-effective and stable than triflates, with comparable or even greater reactivity.[1]

  • Aryl Tosylates and Mesylates: While less expensive than triflates, tosylates and mesylates are generally less reactive, often requiring more forcing reaction conditions.

The choice of leaving group should be tailored to the specific requirements of the synthesis, balancing factors of reactivity, stability, cost, and environmental impact.

Experimental Protocols

To provide a practical context for this analysis, detailed experimental protocols for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction are provided below.

Synthesis of this compound from 4-Hydroxyacetophenone

Materials:

  • 4-Hydroxyacetophenone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

  • Add anhydrous toluene and degassed water to the vessel.

  • Add potassium phosphate (2.0 eq) to the mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-acetylbiphenyl.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental workflow and the logical considerations in choosing a reagent, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Acetylphenyl Derivative Phenylboronic Acid Catalyst & Ligand Base solvent Add Solvents: Toluene & Water reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Cost_Benefit_Analysis cluster_options Reagent Options cluster_analysis Cost-Benefit Factors start Choose Electrophile for 4-Acetylphenyl Introduction triflate 4-Acetylphenyl Trifluoromethanesulfonate start->triflate bromide 4-Acetylphenyl Bromide start->bromide chloride 4-Acetylphenyl Chloride start->chloride cost Cost triflate->cost High performance Performance triflate->performance High Reactivity (Potential Hydrolysis) conditions Reaction Conditions triflate->conditions Milder bromide->cost Medium bromide->performance Good Reactivity bromide->conditions Moderate chloride->cost Low chloride->performance Lower Reactivity chloride->conditions Harsher decision Decision based on: - Budget - Desired Yield/Purity - Substrate Sensitivity - Process Scale cost->decision performance->decision conditions->decision

A decision-making framework for selecting an appropriate 4-acetylphenyl electrophile.

Conclusion

The choice between this compound and its halide or other sulfonate counterparts is a nuanced decision that requires a careful balancing of cost, performance, and practical considerations. While the high reactivity of this compound can be advantageous for challenging transformations, its significantly higher cost and potential for hydrolysis must be taken into account. For many applications, the more economical and readily available 4-acetylphenyl bromide or even chloride may offer a more practical and cost-effective solution, particularly for large-scale syntheses. The emergence of aryl fluorosulfates and nonaflates as viable alternatives further expands the synthetic chemist's toolbox, offering a promising balance of reactivity, stability, and cost. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the overall economic and environmental constraints of the project.

References

Safety Operating Guide

Proper Disposal of 4-Acetylphenyl Trifluoromethanesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetylphenyl trifluoromethanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical Profile and Hazards

This compound is a sulfonate ester. These compounds are recognized as potent electrophiles and require careful handling. The primary hazards associated with this chemical, as identified in its Safety Data Sheet (SDS), include:

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

Given these hazards, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron. Ensure that skin is not exposed.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure for Laboratory-Scale Waste

The recommended disposal method for this compound is through a licensed chemical waste disposal company, typically involving incineration.[3] However, for residual amounts or solutions in the laboratory, a quenching (deactivation) step is a responsible preliminary measure to mitigate its reactivity before it is collected for final disposal. The following procedure is for small, laboratory-scale quantities.

Experimental Protocol: Quenching of this compound

This procedure is based on the general reactivity of sulfonate esters, which are susceptible to nucleophilic attack.

Materials:

  • Waste this compound (or a solution thereof)

  • A suitable reaction flask or beaker, large enough to accommodate the waste and quenching solution.

  • Stirring capability (e.g., magnetic stirrer and stir bar).

  • An appropriate solvent if the waste is a solid (e.g., dichloromethane or THF).

  • Quenching solution: A solution of a weak base, such as 10% aqueous sodium bicarbonate or a dilute solution of an amine like triethylamine in an organic solvent.

  • pH paper or a pH meter.

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. If the waste is a solid, dissolve it in a minimal amount of a suitable, dry, inert solvent such as dichloromethane.

  • Cooling: Place the container with the this compound solution in an ice bath to control any potential exothermic reaction.

  • Slow Addition of Quenching Agent: While stirring, slowly add the quenching solution (e.g., 10% aqueous sodium bicarbonate) dropwise to the cooled waste solution. Be cautious as the addition of a carbonate base may cause gas evolution (CO2). The hydrolysis of the triflate will produce trifluoromethanesulfonic acid, a strong acid, which will then be neutralized by the base.

  • Monitoring: Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue adding the basic solution until the pH is in the neutral range (pH 6-8).

  • Final Waste Collection: Once neutralized, the quenched solution should be transferred to a properly labeled hazardous waste container. The container should be clearly marked as "Neutralized this compound waste" and should list all components of the solution (e.g., water, 4-hydroxyacetophenone, sodium trifluoromethanesulfonate, and any organic solvent used).

  • Final Disposal: This container should then be collected by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for final disposal according to local, state, and federal regulations.

Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste. These items should be collected in a sealed, labeled bag or container and disposed of through your institution's hazardous waste program.

Spill Response

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood dissolve Dissolve solid waste in an inert solvent (if necessary) hood->dissolve collect_solids Collect contaminated solids (gloves, absorbent) separately hood->collect_solids cool Cool solution in an ice bath dissolve->cool add_base Slowly add quenching solution (e.g., 10% aq. NaHCO3) cool->add_base monitor_ph Monitor pH until neutral (6-8) add_base->monitor_ph collect_waste Transfer neutralized solution to a labeled hazardous waste container monitor_ph->collect_waste ehs_pickup Arrange for pickup by EHS or licensed waste disposal company collect_waste->ehs_pickup collect_solids->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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